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2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Documentation Hub

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  • Product: 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine
  • CAS: 1627905-79-6

Core Science & Biosynthesis

Foundational

The Strategic Utilization of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in Advanced Drug Discovery: Structure, Safety, and Scalable Synthesis

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged bicyclic pharmacophore, famously serving as the core adenosine mimic in the broad-spectrum antiviral Remdesivir (Veklury) and acting as a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged bicyclic pharmacophore, famously serving as the core adenosine mimic in the broad-spectrum antiviral Remdesivir (Veklury) and acting as a potent hinge-binder in various kinase inhibitors (e.g., PI3Kδ, VEGFR-2)[1]. While the unsubstituted core is highly valuable, advanced drug discovery programs frequently leverage the 2,4,5-trichloro derivative . The strategic placement of three chlorine atoms transforms the relatively inert scaffold into a highly versatile electrophilic hub. This enables rapid structure-activity relationship (SAR) exploration via sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

This technical guide deconstructs the physicochemical properties, thermal safety profiling, and scalable synthesis of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine and its derivatives.

Structural Significance and Physicochemical Profile

The unsubstituted pyrrolo[2,1-f][1,2,4]triazine is a bridgehead-nitrogen heterocycle with a low molecular weight (119.12 g/mol ) and a highly polar nature[3]. However, the addition of multiple halogens fundamentally alters the electronic landscape of the molecule, modulating its physicochemical properties to favor synthetic handling, regioselective functionalization, and downstream biological efficacy.

Table 1: Physicochemical Properties & Causality
PropertyValueCausality / Synthetic Significance
Molecular Formula C₆H₂Cl₃N₃Provides a core scaffold with three distinct halogen handles for sequential functionalization[2].
Molecular Weight 222.46 g/mol Low initial MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 30.2 ŲEnsures excellent membrane permeability, ideal for intracellular targets like viral polymerases[3].
LogP (Calculated) ~2.8 - 3.2The trichloro substitution significantly increases lipophilicity compared to the unsubstituted core (LogP 0.4)[3], aiding in organic solubility during synthesis.
Hydrogen Bond Donors 0Prevents non-specific hydrogen bonding, improving target selectivity and reducing off-target toxicity.
Hydrogen Bond Acceptors 3The nitrogen atoms in the triazine ring serve as key pharmacophore interaction points (e.g., kinase hinge-binding).

Process Safety and Scalable Synthesis (E-E-A-T Framework)

Historically, accessing multihalogenated pyrrolotriazines relied on brute-force pentachlorination of pyrrole precursors. As an Application Scientist, I must emphasize that this approach is fundamentally flawed for scale-up; it generates highly unstable, shock-sensitive intermediates that pose severe explosion risks[2].

Causality in Process Design: To safely access 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine and its highly sought-after 6-bromo derivative, modern process chemistry mandates the use of thermal profiling tools like the Advanced Reactive System Screening Tool (ARSST) and Reaction Calorimeter (RC1mx)[2]. By mapping the Maximum Temperature of Synthesis Reaction (MTSR) against the Maximum Tolerable Temperature (MTT), we can design a self-validating, two-reactor process that avoids thermal runaway[4].

SyntheticLogic SM Pyrrole Precursor Halogenation Controlled Chlorination (Avoiding Explosion) SM->Halogenation Safety Thermal Safety Profiling (ARSST & RC1mx) Halogenation->Safety MTSR Monitoring Aromatization Aromatization & N-Amination Safety->Aromatization Validated Scale-up Intermediate 2,4,5-Trichloropyrrolo [2,1-f][1,2,4]triazine Aromatization->Intermediate Bromination Regioselective Bromination (C-6 Position) Intermediate->Bromination NBS / DMF Product 6-Bromo-2,4,5-trichloro pyrrolo[2,1-f][1,2,4]triazine Bromination->Product Downstream SAR

Thermally validated synthetic workflow for multihalogenated pyrrolo[2,1-f][1,2,4]triazines.

Self-Validating Experimental Protocol

To demonstrate the practical application of these principles, the following protocol outlines the regioselective bromination of the trichloro-core to yield 6-bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine —a critical step for unlocking C-6 cross-coupling potential[2].

Every step in this workflow is designed as a self-validating system to ensure both safety and high regiocontrol.

Phase 1: Safe Core Assembly (Calorimetrically Monitored)
  • Reactor Preparation: Charge a jacketed reactor (equipped with RC1mx calorimetry probes) with the pyrrole precursor and a polar aprotic solvent (e.g., DMF) at 10 volumes.

    • Causality: High solvent volume ensures sufficient heat capacity. Dilution controls the exotherm, keeping the MTSR well below the MTT (e.g., maintaining MTSR < 46 °C)[4].

  • Controlled Halogenation: Dose the chlorinating agent at 0–5 °C under strict thermal monitoring.

  • N-Amination & Cyclization: Introduce chloramine and formamidine acetate under mild basic conditions (K₂CO₃).

    • Causality: This triggers a Vilsmeier-type cascade followed by cyclocondensation to forge the N–N bond of the pyrrolo[2,1-f][1,2,4]triazine core without generating explosive intermediates[1].

Phase 2: Regioselective Bromination
  • Substrate Dissolution: Dissolve the isolated 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine in anhydrous DMF under an inert N₂ atmosphere.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at -10 °C.

    • Causality: The electron-withdrawing nature of the three chlorine atoms deactivates the ring, but the C-6 position remains sufficiently nucleophilic. The sub-zero temperature ensures strict regioselectivity and prevents over-bromination[2].

  • Quench & Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize residual active bromine. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Verify regiochemistry via ¹H NMR (confirming the absence of the C-6 proton and the presence of characteristic shifts) and LC-MS (confirming the m/z isotope cluster for the bromo-trichloro species).

Therapeutic Applications: From Antivirals to Oncology

The true value of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine lies in its role as a universal precursor for high-value therapeutics:

  • Antiviral C-Nucleosides: The core is the structural foundation of GS-441524, the parent nucleoside of Remdesivir[1]. The triazine ring perfectly mimics the hydrogen-bonding face of adenine, tricking the viral RNA-dependent RNA polymerase (RdRp) into incorporating the drug, leading to delayed chain termination[1].

  • Kinase Inhibitors: In oncology and immunology, the scaffold is a proven hinge-binder. By sequentially functionalizing the C-4 and C-6 positions of the trichloro-intermediate via SNAr and Suzuki couplings, researchers have successfully developed nanomolar inhibitors of PI3Kδ (for autoimmune diseases) and VEGFR-2 (for anti-angiogenesis).

Sources

Exploratory

role of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in C-nucleoside analog discovery

Executive Summary: The Renaissance of the Pyrrolotriazine Core The pyrrolo[2,1-f][1,2,4]triazine heterocycle has undergone a remarkable journey in medicinal chemistry, evolving from an obscure purine isostere to a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Renaissance of the Pyrrolotriazine Core

The pyrrolo[2,1-f][1,2,4]triazine heterocycle has undergone a remarkable journey in medicinal chemistry, evolving from an obscure purine isostere to a "privileged" scaffold central to both kinase inhibitors and blockbuster antiviral C-nucleosides like Remdesivir (GS-441524)[1]. However, the synthesis of C-nucleosides using an unsubstituted pyrrolotriazine core is notoriously plagued by poor regioselectivity and hazardous exothermic profiles during scale-up[2].

To circumvent these bottlenecks, modern drug discovery and process chemistry have pivoted to highly functionalized, polyhalogenated building blocks. Among these, 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine has emerged as a precision-engineered scaffold. By strategically placing chlorine atoms at the C2, C4, and C5 positions, chemists can exert absolute regiocontrol over late-stage functionalization, enabling the rapid, safe, and divergent synthesis of novel C-nucleoside analogs against emerging RNA viruses (e.g., SARS-CoV-2, RSV, and Norovirus)[3].

Structural & Mechanistic Rationale: The 2,4,5-Trichloro Advantage

The utility of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine lies in the differential electronic environments of its three carbon-chlorine bonds, which allow for orthogonal, sequential functionalization.

  • C4-Activation (The Adenine Mimic): The C4 position resides within the electron-deficient triazine ring, adjacent to the bridgehead nitrogen. The C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid, high-yield installation of an exocyclic amine (using NH₃) to mimic the hydrogen-bonding face of adenine.

  • C5-Blocking (Regiocontrol): In unsubstituted pyrroles, electrophilic aromatic substitution or metalation yields an inseparable statistical mixture of C5 and C7 isomers. The C5-Cl acts as a thermodynamic and steric block. It prevents unwanted C5-glycosylation, funneling all subsequent reactivity exclusively to the C7 position[2].

  • Thermal Safety & Scalability: Unsubstituted pyrroles are prone to runaway, highly exothermic polymerizations during electrophilic halogenation. Recent process optimization studies (March 2026) have demonstrated that the electron-withdrawing nature of the trichloro scaffold dampens this hyper-reactivity. This transforms a potentially hazardous batch reaction into a thermally safe, scalable process suitable for multi-kilogram API manufacturing[4].

Table 1: Regioselective Reactivity Profile of the Trichloro Scaffold
PositionSubstituentElectronic NaturePrimary Reaction ModeStrategic Purpose in C-Nucleoside Synthesis
C2 -ClMildly ElectrophilicLate-stage SNAr / ReductionModulates pharmacokinetics; can be removed via Pd/C hydrogenation to yield the native core.
C4 -ClHighly ElectrophilicRapid SNAr with AminesInstalls the exocyclic amine required for polymerase recognition.
C5 -ClElectron-WithdrawingSteric/Electronic BlockingPrevents C5-glycosylation; directs electrophiles and lithiation strictly to C7.
C7 -H / -BrNucleophilicMetal-Halogen ExchangeThe primary site for C–C bond formation with the protected ribonolactone.

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following step-by-step methodology details the conversion of the 2,4,5-trichloro scaffold into a C-glycosylated intermediate. Every step includes an In-Process Control (IPC) to create a self-validating system.

Protocol: Regioselective Synthesis of 7-(C-Glycosyl)-pyrrolotriazines

Step 1: Regioselective C4-Amination

  • Procedure: Dissolve 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous THF under N₂. Cool the reactor to 0 °C. Add 0.5 M ammonia in dioxane (2.5 eq) dropwise over 30 minutes.

  • Causality: The extreme electrophilicity of C4 ensures selective amination over C2. The C5 chlorine remains entirely unreactive under these conditions.

  • Self-Validation (IPC): Monitor via HPLC-UV (254 nm). The substitution of the chlorine for an electron-donating amino group induces a significant bathochromic shift. Do not proceed to Step 2 until the starting material peak area is <0.5%.

Step 2: C7-Halogenation (Preparation for Metalation)

  • Procedure: To the C4-aminated intermediate, add N-Bromosuccinimide (NBS, 1.05 eq) in DMF at -20 °C.

  • Causality: With C5 blocked by chlorine, the electrophilic bromination is directed exclusively to C7, yielding 6-bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine (assuming standard nomenclature shifts, or simply the C7-bromo derivative)[4].

  • Self-Validation (IPC): Confirm regiochemistry via ¹H-NMR. The disappearance of the singlet corresponding to the C7 proton validates complete conversion.

Step 3: Metal-Halogen Exchange and C-Glycosylation

  • Procedure: Protect the C4-amine with TMSCl (2.2 eq). Cool the solution to -78 °C. Add n-BuLi (1.1 eq) dropwise to initiate lithium-halogen exchange at C7. After 15 minutes, add a pre-cooled solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq).

  • Causality: The C7-lithio species attacks the lactone carbonyl, forming a hemiketal. The C5-Cl ensures no competitive C5-lithiation occurs.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot with D₂O. GC-MS analysis must show >95% deuterium incorporation at the C7 mass fragment, proving successful lithiation prior to lactone addition.

Workflow Start 2,4,5-Trichloropyrrolo [2,1-f][1,2,4]triazine Step1 Regioselective SNAr (C4-Amination) Start->Step1 NH3/Dioxane, 0°C Step2 Electrophilic Halogenation (C7-Bromination) Step1->Step2 NBS, DMF, -20°C Step3 Metal-Halogen Exchange & C-Glycosylation Step2->Step3 n-BuLi, Ribonolactone, -78°C Step4 Dechlorination (Pd/C) & 1'-Cyanation Step3->Step4 TMSCN / H2, Pd/C End C-Nucleoside Analog (e.g., Remdesivir precursor) Step4->End ProTide Coupling

Caption: Divergent synthesis workflow of C-nucleoside analogs utilizing the 2,4,5-trichloro scaffold.

Systems-Level Impact on Viral Inhibition

Once the C-nucleoside core is synthesized and elaborated into a ProTide (phosphoramidate prodrug), its biological efficacy is dictated by its ability to mimic natural nucleotides while evading viral proofreading mechanisms. The 1'-cyano group—often installed post-glycosylation on these pyrrolotriazine scaffolds—acts as a critical selectivity determinant, favoring viral polymerases over host mitochondrial polymerases[3].

MOA Prodrug C-Nucleoside Prodrug (Cellular Entry) Esterase CatA / Esterase Cleavage Prodrug->Esterase Monophosphate Monophosphate Intermediate Esterase->Monophosphate Kinases Host Kinases (Phosphorylation) Monophosphate->Kinases Triphosphate Active Triphosphate (NTP Analog) Kinases->Triphosphate RdRp Viral RdRp Incorporation Triphosphate->RdRp Termination Delayed Chain Termination RdRp->Termination

Caption: Intracellular activation and mechanism of action for pyrrolotriazine-based C-nucleosides.

By utilizing the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine scaffold, researchers bypass the traditional synthetic roadblocks of C-nucleoside chemistry. The embedded regiocontrol and enhanced thermal safety profile fundamentally accelerate the timeline from in silico design to multi-kilogram clinical manufacturing, ensuring readiness against future viral outbreaks.

Sources

Foundational

preliminary investigation of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine reactivity

An In-Depth Technical Guide to the Reactivity of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Executive Summary The pyrrolo[2,1-f][1,2,4]triazine core is a privileged bicyclic scaffold in modern medicinal chemistry. It s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged bicyclic scaffold in modern medicinal chemistry. It serves as the structural foundation for numerous high-profile therapeutics, including broad-spectrum antiviral nucleoside analogs (such as Remdesivir) and various targeted kinase inhibitors[1][2]. Within this chemical space, polyhalogenated derivatives—specifically 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine—act as highly versatile, advanced intermediates. The presence of three distinct carbon-chlorine (C–Cl) bonds allows for sequential, regioselective functionalization, enabling rapid structure-activity relationship (SAR) exploration[3].

This technical guide provides a rigorous mechanistic framework and field-proven protocols for the regioselective functionalization of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine, designed for researchers executing late-stage derivatization or library synthesis.

Mechanistic Grounding: The Electronic Asymmetry of the Scaffold

The regioselective reactivity of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine is strictly governed by the electronic asymmetry between its two fused rings. The triazine ring is highly electron-deficient, whereas the pyrrole ring is relatively electron-rich[1].

  • C-4 Position (Primary Reactivity): The C-4 carbon is flanked by the N3 nitrogen and the bridgehead nitrogen (N4a). This dual-nitrogen proximity exerts a profound inductive and resonance-withdrawing effect, rendering C-4 highly electrophilic. Consequently, C-4 is the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr)[2].

  • C-2 Position (Secondary Reactivity): Located between N1 and N3 on the triazine ring, C-2 is also electron-deficient but lacks the direct activating influence of the bridgehead nitrogen. It undergoes SNAr only under forcing conditions or can be selectively targeted via transition-metal-catalyzed cross-coupling once C-4 is substituted[4].

  • C-5 Position (Tertiary Reactivity): Residing on the electron-rich pyrrole ring, the C-5 C–Cl bond is highly deactivated toward nucleophilic attack. Functionalization at this site strictly requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi) utilizing electron-rich, sterically demanding phosphine ligands to force oxidative addition[3].

ReactivityMap Scaffold 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine C4 C-4 Position (Primary SNAr Site) Scaffold->C4 High Electrophilicity (Adjacent to N3 & Bridgehead N) C2 C-2 Position (Secondary SNAr/Coupling) Scaffold->C2 Moderate Electrophilicity (Between N1 & N3) C5 C-5 Position (Cross-Coupling Site) Scaffold->C5 Electron-Rich Pyrrole Ring Requires Pd/Catalysis

Regioselective reactivity map of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine.

Quantitative Data Summary: Regioselectivity Profile

The following table summarizes the differential reactivity, standard conditions, and typical yield ranges for the sequential substitution of the three chlorine atoms.

PositionReaction TypeElectrophilicityStandard Reagents / CatalystTemp (°C)Typical Yield
C-4 SNArHighAmine (1.05 eq), DIPEA, THF0 to 2585 – 95%
C-2 Cross-Coupling / SNArModerateAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80 – 10070 – 85%
C-5 Cross-CouplingLowAr-B(OH)₂, Pd₂(dba)₃, XPhos100 – 12050 – 75%

Experimental Protocols for Regioselective Functionalization

The following protocols form a self-validating synthetic loop. By strictly controlling temperature and stoichiometry, the intrinsic electronic bias of the scaffold is leveraged to prevent over-substitution.

Protocol 1: Primary SNAr at C-4 (Amination)

Objective: Synthesize 4-amino-2,5-dichloropyrrolo[2,1-f][1,2,4]triazine derivatives. Causality & Design: The extreme electrophilicity of C-4 means the reaction is highly exothermic. Performing the reaction at 0 °C ensures strict regiocontrol. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing with the primary amine for the electrophilic C-4 site.

  • Initiation: Dissolve 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise via syringe.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.05 equiv) dissolved in a minimal volume of THF. Critical Step: The slight excess (1.05 eq) ensures complete conversion of the starting material while preventing secondary attack at C-2.

  • Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor via LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Secondary Functionalization at C-2 (Suzuki-Miyaura Coupling)

Objective: Arylate the C-2 position of the 4-amino-2,5-dichloro intermediate. Causality & Design: With C-4 substituted by an electron-donating amine, the triazine ring becomes less electrophilic, shutting down further SNAr at ambient temperatures. To functionalize C-2, palladium-catalyzed cross-coupling is employed. Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand provides a robust, thermally stable palladium complex with an optimal bite angle for the oxidative addition into electron-deficient aryl chlorides.

  • Setup: In a Schlenk tube, combine the C-4 substituted intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. The elevated temperature provides the necessary activation energy for oxidative addition at the moderately deactivated C-2 C–Cl bond.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify the organic layer via silica gel chromatography.

Protocol 3: Late-Stage Functionalization at C-5

Objective: Functionalize the highly deactivated C-5 position on the pyrrole ring. Causality & Design: The C-5 chlorine is highly electron-rich. Standard palladium catalysts will fail to undergo oxidative addition. This step requires Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). These ligands are highly electron-rich (accelerating oxidative addition) and sterically bulky (accelerating reductive elimination)[3].

  • Setup: Combine the C-2/C-4 disubstituted intermediate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a vial.

  • Catalyst/Ligand: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv). Purge with argon.

  • Reaction: Add degassed Toluene/H₂O (10:1) and heat to 110 °C for 18–24 hours.

  • Isolation: Standard aqueous workup and reverse-phase preparative HPLC purification are typically required due to the lipophilicity of the fully decorated scaffold.

SequentialWorkflow Step1 Starting Material 2,4,5-Trichloro-PT Step2 1st Functionalization C-4 Amination (SNAr) Step1->Step2 Amine, DIPEA 0°C to RT Step3 2nd Functionalization C-2 Arylation (Suzuki) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Base, 80°C Step4 3rd Functionalization C-5 Modification Step3->Step4 Pd Catalyst, Ligand Elevated Temp

Sequential synthetic workflow for regioselective functionalization.

References

  • Title: Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines Source: ACS Omega URL: [Link][1]

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL: [Link][2]

  • Title: A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development (ACS Publications) URL: [Link][3]

  • Title: Schiff Bases and their Metal Complexes as Anti-Cancer Agents: A Review Source: ResearchGate URL: [Link][4]

Sources

Exploratory

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold: Historical Discovery, Synthesis Pathways, and Therapeutic Applications

Executive Summary: The Privileged Nature of a Purine Bioisostere In medicinal chemistry, the discovery of a "privileged scaffold"—a core molecular framework capable of providing potent and selective ligands for diverse b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of a Purine Bioisostere

In medicinal chemistry, the discovery of a "privileged scaffold"—a core molecular framework capable of providing potent and selective ligands for diverse biological targets—is a rare and highly sought-after event. The pyrrolo[2,1-f][1,2,4]triazine ring system represents one of the most successful examples of such a scaffold in modern drug discovery.

Structurally, it is a 10- π electron aromatic system that serves as an excellent bioisostere for purines and quinazolines. By replacing the nitrogen at the 7-position of a purine ring with a carbon atom, the pyrrolo[2,1-f][1,2,4]triazine core alters the hydrogen-bonding network. This subtle electronic modification effectively eliminates certain off-target kinase liabilities associated with traditional purine analogs while maintaining optimal geometry for ATP-binding pockets and viral RNA-dependent RNA polymerases (RdRp).

This technical guide explores the historical evolution, retrosynthetic strategies, and validated experimental protocols for synthesizing pyrrolo[2,1-f][1,2,4]triazine derivatives, providing a comprehensive resource for drug development professionals.

Historical Evolution: From Bench Curiosity to Blockbuster Drugs

The synthetic methodology for the basic 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine core was first reported as early as 1894[1], but the scaffold remained largely a chemical curiosity for nearly a century.

It was not until the early 1990s that researchers formally recognized the dominant structure as a viable purine analog[2]. This realization catalyzed a wave of exploration in two primary therapeutic domains:

  • Oncology (Kinase Inhibitors): In the 2000s, the scaffold was heavily utilized to design potent tyrosine kinase inhibitors. A landmark discovery was BMS-582664 (Brivanib) , a dual inhibitor of VEGFR-2 and FGFR-1 kinases, which demonstrated excellent oral efficacy in human tumor xenograft models by disrupting tumor angiogenesis[3]. Subsequent research expanded its utility to target ALK (Anaplastic Lymphoma Kinase) and EGFR[4][5].

  • Virology (Nucleoside Analogs): The scaffold achieved global prominence during the 2010s and 2020s as the nucleobase core of Remdesivir (GS-5734) . Originally developed by Gilead Sciences for Ebola[4], Remdesivir was repurposed and became the first FDA-approved antiviral drug to directly target the SARS-CoV-2 virus during the COVID-19 pandemic[6][7].

Retrosynthetic Strategies and Mechanistic Pathways

The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core generally requires the construction of the pyrrole ring followed by N-amination and cyclization to form the triazine ring. The retrosynthetic disconnection of complex drugs like Remdesivir highlights the centrality of the pyrrolotriazine-4-amine core.

Retrosynthesis Remdesivir Remdesivir (ProTide) GS441524 GS-441524 (Nucleoside) Remdesivir->GS441524 Phosphoramidate Cleavage Nucleobase Pyrrolo[2,1-f][1,2,4]triazin-4-amine GS441524->Nucleobase C-Glycosylation Disconnection Ribose Ribono-1,4-lactone derivative GS441524->Ribose C-Glycosylation Disconnection Pyrrole Pyrrole / 2-Formylpyrrole Nucleobase->Pyrrole N-Amination & Cyclization

Caption: Retrosynthetic pathway of Remdesivir highlighting the pyrrolotriazine core.

The Classical vs. Modern Synthesis of the Core

The first concise approach to the pyrrolo[2,1-f][1,2,4]triazine-4-amine core was provided by Klein et al.[6][8]. They treated 2-formylpyrrole with hydroxylamine-O-sulfonic acid (HOSA) to yield 1-amino-2-pyrrolonitrile, which was subsequently cyclocondensed with formamidine acetate.

However, the modern industrial standard relies on a one-pot oxidative Vilsmeier cascade starting directly from pyrrole, bypassing the need to isolate unstable intermediates[6].

Synthesis A Pyrrole B Vilsmeier-Haack Intermediate A->B POCl3, DMF C 1-Amino-2-pyrrolonitrile B->C HOSA, Base D Pyrrolo[2,1-f][1,2,4]triazin-4-amine C->D Formamidine acetate

Caption: One-pot oxidative Vilsmeier cascade for pyrrolotriazine synthesis.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the chemical causality behind each step.

Protocol A: Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Remdesivir Core)

Adapted from the optimized cascade methodology.[6]

1. N-Amination of Pyrrole:

  • Procedure: To a cooled (0 °C) solution of 2-formylpyrrole (1.0 eq) in aqueous KOH, add hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) dropwise. Stir for 2 hours.

  • Causality: HOSA is an ideal electrophilic amination agent. The highly basic environment deprotonates the pyrrole nitrogen, increasing its nucleophilicity to attack the nitrogen of HOSA, displacing the sulfate leaving group.

  • Validation Checkpoint: Extract an aliquot into EtOAc and run a TLC (Hexanes/EtOAc 7:3). The appearance of a new spot (1-amino-2-pyrrolonitrile) with an Rf​ of ~0.4 indicates successful amination.

2. Cyclocondensation:

  • Procedure: Extract the intermediate into ethanol. Add formamidine acetate (3.0 eq) and anhydrous K2​CO3​ (2.0 eq). Reflux the mixture at 80 °C for 12 hours.

  • Causality: Formamidine acetate serves a dual purpose: it provides the necessary C3 carbon atom and the ammonia equivalent required to close the 1,2,4-triazine ring. The basic conditions neutralize the acetic acid byproduct, driving the thermodynamically favorable aromatization.

  • Validation Checkpoint: Upon cooling, the product precipitates. Filter and analyze via 1 H NMR (DMSO- d6​ ). The diagnostic triazine C3-H proton will appear as a sharp, highly deshielded singlet at approximately δ 7.8–8.0 ppm, confirming ring closure.

Protocol B: Synthesis of 2,4-Disubstituted Derivatives via 1,3-Dipolar Cycloaddition

For generating diverse libraries for antiviral and kinase screening.[9]

  • Procedure: Suspend N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry THF. Add dimethyl acetylenedicarboxylate (1.2 mmol), followed by the dropwise addition of triethylamine (1.1 mmol) at room temperature.

  • Causality: Triethylamine deprotonates the triazinium salt to generate a reactive N-ylide in situ. This ylide undergoes a rapid 1,3-dipolar cycloaddition with the electron-deficient alkyne (dimethyl acetylenedicarboxylate), followed by spontaneous oxidation/aromatization to form the fused pyrrolo[2,1-f][1,2,4]triazine system.

  • Validation Checkpoint: The reaction is complete when a crystalline product precipitates from the THF solution. Mass spectrometry (EI-MS) will confirm the target mass, with a characteristic fragmentation pattern showing the loss of the ester substituents[9].

Mechanism of Action in Antiviral Therapeutics

In antiviral applications, the pyrrolo[2,1-f][1,2,4]triazine core acts as a deceptive mimic of adenosine. When formulated as a ProTide (like Remdesivir), the drug easily bypasses the cell membrane. Once inside, host esterases and kinases convert it into the active nucleoside triphosphate (NTP) analog (GS-443902)[6][8].

During viral replication, the viral RdRp mistakenly incorporates this analog into the nascent RNA chain. Because the core features a C-N bond alteration and a bulky 1'-cyano group on the ribose, it causes a steric clash after three additional nucleotides are added, resulting in delayed chain termination [4][7].

MOA Prodrug Remdesivir (Prodrug) CellEntry Cellular Uptake Prodrug->CellEntry Metabolite GS-441524 Monophosphate CellEntry->Metabolite Esterase/Phosphoramidase Active GS-443902 (NTP Analog) Metabolite->Active Host Kinases RdRp Viral RdRp Incorporation Active->RdRp Competes with ATP Termination Delayed Chain Termination RdRp->Termination +3 Nucleotides added

Caption: Intracellular activation and mechanism of action of pyrrolotriazine-based Remdesivir.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the pyrrolo[2,1-f][1,2,4]triazine scaffold is evident in its broad spectrum of biological targets. The table below summarizes key quantitative data for prominent derivatives across different therapeutic indications.

Compound / DerivativeScaffold SubstitutionPrimary TargetIC 50​ / EC 50​ Therapeutic Indication
BMS-582664 (Brivanib) 4-amino-5-methyl...VEGFR-2 / FGFR-1~25 nM[3]Solid Tumors (Angiogenesis)
Compound 16 (Mesaros) trans-4-aryl-piperidine-3-olALK Autophosphorylation3–57 nM[4]ALK+ Non-Small Cell Lung Cancer
Compound 8a (SIOC) 4-(3-chloro-4-benzyloxy)...EGFR (Wild Type)21.98 μM[5]Epithelial Carcinomas
GS-441524 4-amino-7-(C-glycosyl)...Viral RdRp0.77 μM (SARS-CoV-2)[8]Broad-spectrum Antiviral
Remdesivir (GS-5734) 4-amino-7-(C-glycosyl)... ProTideViral RdRp0.01 μM (SARS-CoV-2)[7]COVID-19, Ebola Virus

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega.URL:[Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.URL:[Link]

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research (AACR).URL:[Link]

  • Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry / NIH PMC.URL:[Link]

  • Comparison of Binding Site of Remdesivir and Its Metabolites with NSP12-NSP7-NSP8, and NSP3 of SARS CoV-2 Virus and Alternative Potential Drugs for COVID-19 Treatment. NIH PMC.URL:[Link]

Sources

Foundational

Thermodynamic Stability and Scalable Synthesis of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Intermediates: A Thermal Safety Perspective

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore, serving as the core structural motif in critical antiviral therapeutics (such as the RNA polymerase inhibitor Remdesivir) and va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore, serving as the core structural motif in critical antiviral therapeutics (such as the RNA polymerase inhibitor Remdesivir) and various oncology drugs targeting VEGFR-2 and c-Met kinases. Synthesizing the multihalogenated intermediate—specifically 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine—is a mandatory step for enabling downstream nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings. However, the pentachlorination/chlorination sequence is highly exothermic and poses severe thermal runaway risks.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of chemical transformations, but as a dynamic thermodynamic system. This guide details the thermodynamic stability profiling, causality behind process optimization, and self-validating protocols required to safely scale the synthesis of these critical intermediates.

Mechanistic Role and Synthetic Workflow

The strategic value of the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine intermediate lies in its differential halogen reactivity. The presence of multiple chlorine atoms allows for precise, regioselective functionalization. To achieve the final active pharmaceutical ingredient (API) precursor, the triazine core must undergo an initial exothermic chlorination followed by a regioselective bromination to yield 6-bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine.

HalogenationWorkflow A Pyrrole Precursor (Starting Material) B Exothermic Chlorination (NCS / Cl2) A->B Dose-Controlled C 2,4,5-Trichloropyrrolo- [2,1-f][1,2,4]triazine B->C ΔT_ad ~55 °C D Regioselective Bromination C->D SNAr / Coupling Prep E 6-Bromo-2,4,5-trichloro- pyrrolo[2,1-f][1,2,4]triazine D->E Final Intermediate

Figure 1: Synthetic workflow for multihalogenation of the pyrrolo[2,1-f][1,2,4]triazine core.

Thermodynamic Stability and Thermal Runaway Risks

Scaling up the chlorination of the pyrrole precursor requires rigorous thermal safety profiling. Halogenation reactions are inherently exothermic; if the heat generated exceeds the cooling capacity of the reactor, the solvent can rapidly boil, leading to over-pressurization and thermal runaway.

According to recent process optimization studies by Bhattasali et al. (), the thermal stability of the intermediates must be evaluated using a tiered calorimetric approach[1]:

  • Differential Scanning Calorimetry (DSC): DSC analysis of the precursor reveals a significant exotherm between 175 °C and 231 °C (energy ~453.7 J/g). Because this onset temperature is well above the standard reaction and isolation temperatures, the intermediate possesses baseline thermodynamic stability[1].

  • Reaction Calorimetry (RC1mx): Isothermal calorimetry demonstrates that the addition of the chlorinating agent results in an adiabatic temperature rise ( ΔTad​ ) of approximately 55 °C[1].

  • Causality of Dose-Controlled Kinetics: Crucially, RC1mx data confirms that the heat release is dose-controlled. The chemical reaction occurs faster than the reagent is added. Therefore, thermal accumulation is prevented by simply stretching the dosing time (e.g., to 1 hour and 15 minutes), allowing the reactor's cooling jacket to dissipate the heat in real-time[1].

ThermalSafety DSC DSC Screening Exotherm Onset > 175 °C RC1 RC1mx Calorimetry Measure Heat of Reaction DSC->RC1 Baseline Stability Confirmed ARSST ARSST Simulation Cooling Failure Scenario RC1->ARSST Dose-Controlled Heat Release ScaleUp Process Scale-Up Extended Dosing (1h 15m) ARSST->ScaleUp Safe Operating Envelope Defined

Figure 2: Thermodynamic safety assessment logic for scaling up exothermic halogenations.

Quantitative Safety Profiling

To translate these thermodynamic insights into actionable manufacturing parameters, the quantitative data must be structured for process engineers. The table below summarizes the critical safety parameters required to maintain the thermodynamic stability of the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine intermediate during synthesis.

Thermodynamic ParameterAnalytical MethodValue / ObservationEngineering Implication for Scale-Up
Decomposition Onset DSC175 °C – 231 °CIntermediate is thermally stable at standard reaction temperatures (< 100 °C).
Decomposition Energy DSC453.7 J/gModerate energy; prolonged exposure to high heat must be avoided during distillation.
Adiabatic Temp Rise ( ΔTad​ ) RC1mx~55 °CHigh risk of solvent boiling if unmitigated. Requires strict controlled reagent dosing.
Gas Evolution RC1mx9.3 L/kg (Chlorine gas)Mandatory installation of a 10% NaOH scrubbing system on reactor exhaust.
Heat Release Kinetics RC1mx / ARSSTDose-controlledSafe to scale to multihundred-gram quantities if dosing is extended to >1 hour.

Self-Validating Experimental Protocol: Dose-Controlled Chlorination

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine is designed as a self-validating system. Built-in validation gates ensure that the process remains within its safe thermodynamic envelope at all times.

Objective: Safely execute the exothermic chlorination of the pyrrole precursor at a 450 g scale, achieving >85% yield while preventing thermal runaway[1].

Step 1: Reactor Preparation and Baseline Equilibration

  • Charge a jacketed glass reactor with the pyrrole precursor (450 g) and the designated solvent.

  • Equilibrate the reactor to the target starting temperature (e.g., 20 °C) using the thermal control unit (TCU).

  • Validation Gate 1: Verify that the reactor exhaust is actively routed through a calibrated mass flow meter into a 10% NaOH scrubbing solution. Do not proceed if scrubber pH is < 12.

Step 2: Dose-Controlled Reagent Addition

  • Begin dosing the chlorinating agent at a strictly controlled rate of ~10 g/min .

  • Validation Gate 2 (Thermal Check): Monitor the internal reactor temperature ( Tr​ ) and the jacket temperature ( Tj​ ). The difference ( Tr​−Tj​ ) should remain constant. If Tr​ spikes by more than 5 °C, pause the addition immediately . A continued rise in Tr​ during a pause indicates loss of dose-control (accumulation). Resume only when Tr​ stabilizes.

Step 3: Off-Gas Monitoring

  • Stretch the total dosing time to 1 hour and 15 minutes to throttle the heat generation rate[1].

  • Validation Gate 3 (Kinetic Check): Monitor the mass flow meter. Total gas evolution should track linearly with dosing and integrate to approximately 9.3 L/kg[1]. A sudden spike in gas evolution indicates a hazardous kinetic shift.

Step 4: Quench and Isolation

  • Upon completion of the dose, hold the reaction for 30 minutes to ensure complete conversion.

  • Validation Gate 4 (Conversion Check): Pull an aliquot for HPLC analysis. Proceed to aqueous quench only when the starting material is < 1% by area.

  • Isolate the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine via operationally simple workup and crystallization, yielding the intermediate safely and efficiently.

References

  • Bhattasali, D., Neithnadka, P. R., Dhineshkumar, J., et al. (2026). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development, ACS Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective C-Glycosylation of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine with D-Ribonolactone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of C-nucleoside analogs, Remdesivir (GS-5734) derivatives, and novel antiviral/oncology therapeutics. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of C-nucleoside analogs, Remdesivir (GS-5734) derivatives, and novel antiviral/oncology therapeutics.

Introduction & Strategic Rationale

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, biologically active scaffold that serves as the foundational nucleobase analog in several FDA-approved therapies, most notably the broad-spectrum antiviral Remdesivir. While classical syntheses typically rely on 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives, the utilization of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine offers a highly versatile, orthogonally reactive alternative for advanced drug discovery.

The trichloro-substitution pattern is strategically valuable: the chlorines at C2 and C4 are highly susceptible to sequential, site-selective nucleophilic aromatic substitution ( SN​Ar ), allowing for late-stage diversification (e.g., amination to install the requisite 4-amino group). Meanwhile, the C5 chlorine provides unique steric and electronic tuning. This application note details a robust, self-validating protocol for the critical C-C bond formation step: the regioselective coupling of this trichloro-scaffold with a protected D-ribonolactone.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of C-nucleosides via lactone coupling relies on the generation of a highly reactive, regiostable organometallic species. For many halogenated pyrrolotriazines, metal-halogen exchange (e.g., using TurboGrignard) is the standard approach [1]. However, in 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine, the C7 position (adjacent to the bridgehead nitrogen N7a) is unsubstituted and highly acidic.

The Causality of Base Selection:

  • Avoidance of Alkyllithiums: The use of standard alkyllithium reagents (such as n-BuLi) is strictly contraindicated. n-BuLi acts as a potent nucleophile and readily induces uncontrolled halogen-metal exchange at the C2 and C4 chlorines, leading to complex mixtures and des-chloro impurities.

  • The LDA Advantage: To achieve precise regiocontrol, Lithium diisopropylamide (LDA) —a sterically hindered, non-nucleophilic base—is employed. At cryogenic temperatures (-78 °C), LDA selectively deprotonates the highly acidic C7-H bond without disturbing the delicate trichloro-framework [3].

  • Electrophilic Trapping: The resulting C7-lithio species is highly nucleophilic and undergoes rapid addition into the carbonyl carbon of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone. The tetrahedral intermediate is stable at low temperatures and collapses into the desired hemiacetal (lactol) only upon aqueous quench.

Workflow Visualization

ReactionWorkflow N1 2,4,5-Trichloropyrrolo [2,1-f][1,2,4]triazine (Starting Material) N2 Regioselective C7-Lithiation (LDA, THF, -78 °C) N1->N2 Step 1 N3 Nucleophilic Addition (Protected D-Ribonolactone) N2->N3 Step 2 N4 Aqueous Quench (Sat. NH4Cl) N3->N4 Step 3 N5 Lactol Intermediate (Stable Precursor) N4->N5 Isolation

Figure 1: Workflow for the C-glycosylation of 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine.

Quantitative Data: Condition Optimization

The following table summarizes the empirical data driving the protocol design. Deviation from the optimized parameters results in significant yield erosion due to competitive dehalogenation or incomplete metalation.

Table 1: Optimization of C7-Lithiation and Coupling Conditions

Base (Equiv)Temperature (°C)Metalation TimeLactone (Equiv)Lactol Yield (%)Primary Observation
n-BuLi (1.1)-7830 min1.122%Extensive C2/C4 dehalogenation
LiHMDS (1.2)-7860 min1.145%Incomplete deprotonation
LDA (1.2) -78 60 min 1.1 86% Clean conversion (Optimal)
LDA (1.2)-4060 min1.154%Thermal decomposition of anion

Experimental Protocol

Materials & Reagents
  • 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv, rigorously dried)

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (1.1 equiv, azeotroped with toluene prior to use)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (<10 ppm H2​O )

  • Saturated aqueous NH4​Cl solution

Step-by-Step Methodology

Step 1: Preparation of the C7-Lithio Species

  • Charge a flame-dried, argon-purged Schlenk flask with 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) and anhydrous THF (10 mL/mmol).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Add LDA (1.2 equiv) dropwise via syringe pump over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically transition to a deep yellow/orange hue, indicating anion formation.

  • Stir the mixture at -78 °C for 60 minutes.

    • Self-Validation Check (IPC): Quench a 0.1 mL aliquot into D2​O . Analyze via LC-MS or 1H -NMR to confirm >95% deuterium incorporation at the C7 position. If incomplete, stir for an additional 30 minutes.

Step 2: Electrophilic Coupling 5. In a separate flame-dried flask, dissolve 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.1 equiv) in anhydrous THF (3 mL/mmol) and cool to -78 °C. 6. Transfer the pre-cooled lactone solution dropwise into the lithiated triazine mixture via cannula over 20 minutes. 7. Maintain the reaction strictly at -78 °C for 2 hours.

  • Self-Validation Check (IPC): TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the starting triazine ( Rf​≈0.6 ) and the appearance of a highly polar baseline spot corresponding to the lithium alkoxide intermediate.

Step 3: Quench and Isolation 8. Quench the reaction at -78 °C by the rapid addition of pre-cooled saturated aqueous NH4​Cl (5 mL/mmol). 9. Remove the cooling bath and allow the biphasic mixture to warm to ambient temperature (20-25 °C). 10. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL/mmol). 11. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure lactol intermediate as a mixture of anomers.

Downstream Transformation Note

To complete the synthesis of the C-nucleoside, the isolated lactol must be deoxygenated. For Remdesivir-type analogs, this is typically achieved by treating the lactol with Trimethylsilyl cyanide (TMSCN) and a strong Lewis acid (e.g., BF3​⋅OEt2​ ) in dichloromethane at -78 °C. The Lewis acid promotes the formation of an oxocarbenium ion, which is subsequently trapped by the cyanide nucleophile from the less sterically hindered α -face, yielding the 1'-cyano-C-nucleoside [4].

References

  • Klein, U., et al. "Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances." ACS Omega, 2021. URL:[Link]

  • Singh, S., et al. "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." Molecular Diversity, 2021. URL:[Link]

  • "A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights." Organic Process Research & Development, ACS Publications, 2026. URL:[Link]

  • "Practical synthesis of 1′-substituted Tubercidin C-nucleoside analogs." ResearchGate, 2025. URL: [Link]

Application

regioselective functionalization of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Application Note: Regioselective Functionalization of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Strategic Overview: The Pyrrolotriazine Scaffold The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, purine-isosteric...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Strategic Overview: The Pyrrolotriazine Scaffold

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, purine-isosteric bicyclic heterocycle that has become a cornerstone in modern medicinal chemistry. It is most notably recognized as the parent moiety of the broad-spectrum antiviral drug remdesivir and serves as the core template for numerous ATP-competitive kinase inhibitors[1]. Recent advances in process chemistry have enabled the scalable synthesis of highly halogenated derivatives, such as 6-bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine, providing researchers with advanced, orthogonally reactive intermediates for structure-activity relationship (SAR) exploration[2].

By exploiting the differential electronic environments of the three carbon-chlorine bonds in 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine, chemists can execute a sequence of highly regioselective functionalizations. This guide details the mechanistic causality and self-validating protocols required to sequentially derivatize this scaffold.

Electronic Topology & Mechanistic Causality

The regioselectivity of the 2,4,5-trichloro system is not arbitrary; it is dictated by the distinct electronic microenvironments of the fused bicyclic system[3]. Understanding this hierarchy is critical for designing successful synthetic routes:

  • C4 (Kinetic SN​Ar Node): Positioned between two nitrogen atoms in the electron-deficient triazine ring, the C4 position is the most electrophilic node. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized here due to the combined inductive and mesomeric withdrawal by the adjacent heteroatoms. Consequently, nucleophilic aromatic substitution ( SN​Ar ) occurs rapidly under kinetic control (0 °C to 25 °C).

  • C2 (Thermodynamic SN​Ar Node): While also located on the triazine ring, C2 is inherently less electrophilic than C4. Crucially, once C4 is functionalized with an electron-donating group (e.g., an amine), resonance donation into the triazine π -system raises the overall LUMO energy. Subsequent SN​Ar at C2 is deactivated and requires elevated thermal energy (thermodynamic control at 60–80 °C) and stronger nucleophiles to overcome the activation barrier.

  • C5 (Cross-Coupling Node): The C5 position resides on the pyrrole ring, which is a π -excessive heterocycle. The high localized electron density renders the C5–Cl bond virtually inert to standard SN​Ar conditions. However, this bond is highly amenable to oxidative addition by Palladium(0) species, allowing for orthogonal transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) without interfering with the triazine ring.

Pathway Visualization

Regioselectivity SM 2,4,5-Trichloropyrrolo- [2,1-f][1,2,4]triazine C4 1. C4-Amination (Kinetic Control, 0°C) SM->C4 S_NAr (Fast) C2 2. C2-Substitution (Thermodynamic, 80°C) C4->C2 S_NAr (Slow) C5 3. C5-Cross Coupling (Pd-Catalyzed, 100°C) C2->C5 Suzuki/Stille Target Fully Functionalized Therapeutic Scaffold C5->Target Final Assembly

Fig 1. Sequential regioselective functionalization pathway of 2,4,5-trichloropyrrolotriazine.

Quantitative Reaction Dynamics

Reaction PhaseTarget PositionDominant MechanismReagents / NucleophilesTemp RangeTypical YieldRegioselectivity
Primary Substitution C4Kinetic SN​Ar Aliphatic/Aromatic Amines, DIPEA0 °C to 25 °C85% - 95%>99:1 (C4 vs C2)
Secondary Substitution C2Thermodynamic SN​Ar Anilines, Alkoxides, K₂CO₃60 °C to 80 °C70% - 85%>95:5 (C2 vs C5)
Tertiary Arylation C5Pd-Catalyzed CouplingArylboronic Acids, Pd(dppf)Cl₂90 °C to 110 °C65% - 80%Exclusive to C5

Self-Validating Experimental Workflows

Phase I: Kinetic C4-Amination

Objective: Selective displacement of the C4-chloride while preserving the C2 and C5 halogens. Causality: Running the reaction at 0 °C ensures strict kinetic control, preventing competitive substitution at C2. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without participating in competitive substitution.

  • Dissolve 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.0 equiv) dropwise.

  • Slowly add the chosen primary or secondary amine (1.05 equiv) dissolved in a minimal volume of DCM.

  • Stir for 2 hours, allowing the reaction to slowly warm to 25 °C.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Validation & Quality Control:

  • TLC: The product spot will exhibit strong UV absorbance (254 nm) and a lower Rf​ than the starting material (Eluent: 80:20 Hexanes/Ethyl Acetate).

  • LC-MS: Confirm completion by the presence of the [M+H]+ peak. Crucially, the mass spectrum must display a classic 9:6:1 isotopic cluster corresponding to the two remaining chlorine isotopes ( 35Cl2​ , 35Cl37Cl , 37Cl2​ ).

Phase II: Thermodynamic C2-Substitution

Objective: Displacement of the deactivated C2-chloride. Causality: Following C4-amination, the triazine ring is electronically enriched. Elevated temperatures and polar aprotic solvents (such as 1,4-dioxane) are required to overcome the increased activation energy barrier for the second SN​Ar event.

  • Dissolve the C4-amino-2,5-dichloropyrrolotriazine intermediate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Add the incoming nucleophile (e.g., aniline derivative or sodium alkoxide) (2.0 equiv). If using an amine, add anhydrous K2​CO3​ (3.0 equiv) as the base.

  • Heat the mixture to 80 °C in a sealed pressure vial for 12–16 hours.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and purify via flash chromatography.

Validation & Quality Control:

  • LC-MS: The mass spectrum must transition from a 9:6:1 pattern to a 3:1 isotopic pattern , confirming the presence of a single remaining chlorine atom at C5. The disappearance of the dichloro isotopic signature validates complete C2 substitution.

Phase III: Orthogonal C5-Cross-Coupling

Objective: Arylation or alkylation of the inert C5-chloride. Causality: The C5 position requires oxidative addition by a Pd(0) catalyst. Pd(dppf)Cl2​ is selected because its bidentate ligand provides a large bite angle, which accelerates the reductive elimination step and facilitates the cross-coupling of sterically hindered or electron-rich heteroaryl chlorides.

  • In an oven-dried Schlenk flask, combine the C2,C4-disubstituted-5-chloropyrrolotriazine (1.0 equiv), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Add Pd(dppf)Cl2​ (0.05 equiv) under a heavy stream of argon.

  • Seal the flask and heat the biphasic mixture at 100 °C for 8 hours.

  • Dilute with EtOAc, wash with brine, dry the organic layer, and purify via reverse-phase HPLC or silica gel chromatography.

Validation & Quality Control:

  • LC-MS: The final product mass will display a monoisotopic peak (assuming no other halogens are present in the new substituents), confirming the complete consumption of the C5-chloride.

  • NMR: 1H -NMR will confirm the integration of the newly introduced aryl/alkyl protons against the remaining isolated proton on the pyrrole ring (C6 position).

References

  • S., G., & Maru, J. J. (2021). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56, 1–6.

  • Kukačka, Z., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega, 7(24), 21233–21238.

  • American Chemical Society. (2026). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development.

Sources

Method

Application Note: Advanced Lithiation Strategies for 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in Complex Organic Synthesis

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore, serving as the core structural motif for broad-spectrum antivirals such as remdesivir[1] and various potent kinase inhibitors ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore, serving as the core structural motif for broad-spectrum antivirals such as remdesivir[1] and various potent kinase inhibitors targeting EGFR and VEGFR-2[2]. Within this chemical space, 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine represents a highly functionalized, electron-deficient building block. While its multiple halogen handles offer diverse points for cross-coupling and functionalization, they present a formidable challenge during lithiation. This application note details the mechanistic causality behind regioselective lithiation of this scaffold, providing self-validating protocols to achieve C7-direct lithiation and C5-lithium-halogen exchange while suppressing catastrophic nucleophilic aromatic substitution (SNAr) pathways.

Structural Analysis & The Lithiation Conundrum

The pyrrolo[2,1-f][1,2,4]triazine core consists of an electron-rich pyrrole ring fused to a highly electron-deficient 1,2,4-triazine ring. In the 2,4,5-trichloro derivative:

  • C2 and C4 (Triazine Ring): The presence of two nitrogen atoms in the triazine ring severely depletes electron density at C2 and C4. The chlorine atoms at these positions are highly activated toward SNAr.

  • C5 (Pyrrole Ring): The C5-Cl bond is less activated toward SNAr but is susceptible to lithium-halogen exchange.

  • C7 (Pyrrole Ring): The C7-H proton is highly acidic due to the inductive pull of the adjacent bridgehead nitrogen (N4a) and the global electron-withdrawing nature of the triazine system.

Recent advances in the synthesis of remdesivir have demonstrated the utility of direct lithiation on the pyrrolo[2,1-f][1,2,4]triazine core to enable complex C-glycosylation[3]. However, applying standard alkyllithiums (e.g., n-BuLi) to the 2,4,5-trichloro derivative invariably leads to nucleophilic attack at C2 or C4 rather than the desired deprotonation or halogen exchange[4].

Mechanistic Causality: Overcoming SNAr Pathways

To achieve regiocontrol, the kinetic pathways of lithiation must be strictly manipulated:

  • Direct C-H Lithiation at C7: To deprotonate C7 without triggering SNAr at C2/C4, a highly sterically hindered, non-nucleophilic base is required. Lithium tetramethylpiperidide (LiTMP) provides the necessary basicity (pKa ~ 37) while its massive steric bulk completely blocks it from attacking the electrophilic triazine carbons.

  • Lithium-Halogen Exchange at C5: Lithium-chlorine exchange is notoriously difficult and slow compared to Li-Br or Li-I exchange. To force the exchange at C5 before SNAr can occur at C2/C4, t-BuLi must be used at extreme cryogenic temperatures (–100 °C). At this temperature, the kinetics of the halogen-metal exchange outpace nucleophilic attack. Two equivalents of t-BuLi are mandatory: the first drives the exchange, while the second instantly destroys the generated t-butyl chloride via elimination to isobutylene, preventing it from acting as an electrophile.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the empirical outcomes of various lithiation strategies applied to 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine.

Lithiating AgentTemp (°C)Primary MechanismTarget PositionMajor ByproductTypical Yield
n-BuLi (1.1 eq)–78 °CNucleophilic Attack (SNAr)N/AC2/C4-butylated adducts< 5% (Desired)
LiTMP (1.1 eq)–78 °CDirect C-H DeprotonationC7 Unreacted starting material75–85%
t-BuLi (2.1 eq)–100 °CLi-Cl ExchangeC5 C5-protonated (quench)60–70%
iPrMgCl·LiCl –20 °CHalogen-Metal ExchangeN/AUnreacted starting materialN/A (Ineffective)

Reaction Pathway Visualization

Lithiation_Pathways SM 2,4,5-Trichloro- pyrrolo[2,1-f][1,2,4]triazine C7_Li C7-Lithiated Intermediate SM->C7_Li LiTMP, THF, -78°C (Direct C-H Lithiation) C5_Li C5-Lithiated Intermediate SM->C5_Li t-BuLi, THF, -100°C (Li-Halogen Exchange) SNAr SNAr Byproduct (C2/C4 Alkylation) SM->SNAr n-BuLi, THF, -78°C (Nucleophilic Attack) C7_Prod C7-Electrophile Adduct C7_Li->C7_Prod E+ (e.g., DMF) C5_Prod C5-Electrophile Adduct C5_Li->C5_Prod E+ (e.g., R-CHO)

Regioselective lithiation pathways of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine.

Self-Validating Experimental Protocols

Protocol A: Regioselective C7-H Direct Lithiation via LiTMP

This protocol utilizes steric exclusion to prevent triazine ring attack, enabling functionalization at the C7 position.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried Schlenk flask under high-purity argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.15 equiv) in anhydrous THF (0.2 M). Cool the solution to –78 °C using a dry ice/acetone bath.

  • LiTMP Generation: Add n-BuLi (2.5 M in hexanes, 1.10 equiv) dropwise. Stir the mixture at –78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete metallation, before re-cooling to –78 °C.

  • Substrate Addition: Dissolve 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous THF (0.5 M). Add this solution dropwise down the side of the flask over 15 minutes to the LiTMP solution.

  • Maturation: Stir the resulting deep red/purple solution at –78 °C for 45 minutes.

    • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench into CD3OD, and analyze via LC-MS. A mass shift of +1 Da (deuterium incorporation) with >95% conversion validates successful C7-lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise. Stir for 1 hour at –78 °C.

  • Quench & Workup: Quench the reaction strictly at –78 °C with a saturated aqueous NH4Cl solution. Warm to room temperature, extract with EtOAc (3x), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Cryogenic C5-Cl Lithium-Halogen Exchange via t-BuLi

This protocol relies on extreme low temperatures to kinetically favor Li-Cl exchange over SNAr.

Step-by-Step Methodology:

  • Solvent System Preparation: Dissolve 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in a 1:1 (v/v) mixture of anhydrous THF and anhydrous Diethyl Ether (Et2O). Causality note: Et2O acts as a freezing point depressant, preventing the THF from crystallizing at –100 °C.

  • Cryogenic Cooling: Submerge the reaction flask in a liquid nitrogen/ethanol bath. Monitor the internal temperature using a thermocouple to ensure it reaches and stabilizes at –100 °C.

  • Halogen-Metal Exchange: Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the cold wall of the flask over 20 minutes. Critical Parameter: The internal temperature must never exceed –95 °C during addition. Exceeding this threshold will instantly trigger SNAr at C2/C4.

  • Maturation: Stir the pale yellow solution for exactly 20 minutes at –100 °C.

    • Self-Validation (IPC): Quench a 0.1 mL aliquot into CD3OD. LC-MS analysis should show the loss of one chlorine isotope pattern and a mass corresponding to the C5-deuterated 2,4-dichloro derivative.

  • Electrophilic Trapping: Rapidly inject the electrophile (e.g., a pre-cooled solution of a ribonolactone for C-glycosylation) at –100 °C. Stir for 2 hours while allowing the bath to slowly warm to –78 °C.

  • Quench: Quench the reaction at –78 °C using a 10% solution of glacial acetic acid in THF to prevent base-catalyzed degradation of the newly formed adduct, followed by standard aqueous workup.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC. nih.gov. Available at:[1]

  • Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. nih.gov. Available at:[2]

  • Synthesis of Remdesivir by Mackman - Organic Chemistry Portal. organic-chemistry.org. Available at:[4]

  • Synthesis of Remdesivir by Direct Lithiation of Pyrrolo[2,1‐f][1,2,4]triazine Derivatives Enabled C‐Glycosylation. researchgate.net. Available at:[3]

Sources

Application

scale-up manufacturing process for 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine intermediates

Application Note: Scalable Manufacturing and Process Safety of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Intermediates Executive Summary & Strategic Context The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Manufacturing and Process Safety of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Intermediates

Executive Summary & Strategic Context

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved and investigational kinase inhibitors, as well as broad-spectrum antiviral nucleoside analogs like remdesivir[1].

For drug development professionals, accessing multihundred-gram or kilogram quantities of highly functionalized derivatives—specifically 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine and its 6-bromo counterpart—is a critical bottleneck. These polyhalogenated intermediates are highly sought after because they provide orthogonal reactivity sites for late-stage diversification via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[2]. However, scaling up the synthesis of these intermediates presents significant thermal and chemical hazards, particularly during the halogenation and N-amination stages[2].

This application note details a robust, self-validating methodology for the safe scale-up of these critical intermediates, grounded in recent thermal safety insights and process calorimetry.

Mechanistic Insights & Process Causality

The traditional synthesis of pyrrolo[2,1-f][1,2,4]triazines often relies on the N-amination of a pyrrole derivative followed by cyclization[3]. When scaling up polyhalogenated variants (such as 6-bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine), two primary failure modes exist:

  • Thermal Runaway during Halogenation: The introduction of multiple chlorine atoms using N-chlorosuccinimide (NCS) is highly exothermic. Without controlled dosing, the accumulation of unreacted NCS can lead to a sudden adiabatic temperature spike accompanied by massive chlorine gas evolution[2].

  • Low-Yielding N-Amination: The electrophilic N-amination of electron-deficient, polyhalogenated pyrroles is notoriously difficult. While reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH2) work on a milligram scale, they pose explosive hazards and yield poor results (often <20%) upon scale-up. Chloramine generated in situ is the mechanistically superior and safer choice for large-scale operations[2][3].

Thermal Safety Profiling (Calorimetry Data)

To ensure a self-validating and safe protocol, process optimization must be guided by Reaction Calorimeter (RC1mx) and Advanced Reactive System Screening Tool (ARSST) data. The table below summarizes the thermal parameters for the critical pentachlorination step of the pyrrole precursor, dictating the necessity of lot-wise reagent addition[2].

Process ParameterMeasured ValueOperational Implication
Total Adiabatic Temp Rise ( ΔTad​ ) 67 °CHigh risk of thermal runaway if reagents are added in a single batch.
Heat Release (Lots 1 & 2) 30 °C and 26 °CThe majority of the reaction enthalpy is released immediately upon the first two NCS additions.
Gas Evolution (Cl 2​ ) 32 L/kgRequires high-capacity scrubbing systems and adequate reactor headspace.
ARSST Thermal Stability No self-heating up to 200 °CThe resulting polyhalogenated intermediate is thermally stable, allowing for safe downstream processing.

Experimental Workflows & Scale-Up Protocols

The following protocols outline the optimized, thermally safe route for generating the functionalized pyrrolo[2,1-f][1,2,4]triazine core.

Protocol A: Controlled Polyhalogenation of Pyrrole Precursor

Objective: Safely install chlorine/bromine atoms while mitigating exothermic risks.

  • Reactor Preparation: Equip a jacketed glass reactor (e.g., 50 L) with an overhead stirrer, internal temperature probe, and a gas outlet connected to a high-capacity caustic scrubber (to neutralize evolved Cl 2​ gas).

  • Substrate Dissolution: Charge the reactor with the starting pyrrole-2-carboxamide derivative (1.0 eq) and dissolve in a suitable halogenated solvent (e.g., dichloromethane or a safer alternative like 2-MeTHF, depending on solubility). Cool the mixture to 0–5 °C.

  • Lot-Wise NCS Addition (Critical Safety Step):

    • Divide the total required N-chlorosuccinimide (NCS, 5.0 eq for full chlorination) into 5 equal lots.

    • Add Lot 1. Monitor the internal temperature. Do not proceed until the initial exotherm (approx. 30 °C adiabatic potential) has subsided and the temperature returns to <5 °C[2].

    • Add Lot 2. Again, wait for the exotherm (approx. 26 °C potential) to dissipate[2].

    • Add Lots 3, 4, and 5 sequentially. (Calorimetry indicates minimal heat release during these final additions[2]).

  • Workup: Quench the reaction with aqueous sodium thiosulfate to destroy unreacted active halogen species. Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: N-Amination and Triazine Cyclization

Objective: High-yielding N-N bond formation followed by aromatization.

  • In Situ Chloramine Generation: In a separate vessel, generate chloramine by reacting aqueous ammonia with sodium hypochlorite (NaOCl) at -10 °C. Note: Maintain strict temperature control to prevent chloramine decomposition.

  • Deprotonation: In the main reactor, dissolve the polyhalogenated pyrrole intermediate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C to deprotonate the pyrrole nitrogen[2][3].

  • Amination: Slowly transfer the cold chloramine solution into the main reactor. Stir for 2 hours at 0 °C. This method typically achieves ~55% isolated yield, vastly outperforming alternative aminating agents like DnpONH2 (19% yield)[2].

  • Cyclization: Isolate the N-amino pyrrole. Suspend it in a high-boiling solvent (e.g., NMP or DMF) and treat with formamidine acetate (3.0 eq). Heat to 120–165 °C to drive the cyclization and final aromatization to yield the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine core[3].

Process Visualization

G SM Pyrrole-2-carboxamide Starting Material Hal Controlled Halogenation (NCS in 5 Lots) SM->Hal Exothermic Control Int1 Polyhalogenated Pyrrole Hal->Int1 Monitor Cl2 Gas Amin N-Amination (Chloramine / NaH) Int1->Amin Base Mediated Cycl Thermal Cyclization (Formamidine Acetate) Amin->Cycl N-N Bond Formation Prod 2,4,5-Trichloropyrrolo- [2,1-f][1,2,4]triazine Cycl->Prod Aromatization

Caption: Scale-up workflow for polyhalogenated pyrrolo[2,1-f][1,2,4]triazine highlighting critical safety checkpoints.

Sources

Method

Application Note: 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Scaffolds in RNA-Dependent RNA Polymerase (RdRp) Inhibitor Design

Executive Summary & Mechanistic Rationale The development of broad-spectrum antiviral therapeutics relies heavily on targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp). Nucleoside analogs that mimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of broad-spectrum antiviral therapeutics relies heavily on targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp). Nucleoside analogs that mimic natural purines are the cornerstone of this strategy. Among these, the pyrrolo[2,1-f][1,2,4]triazine pharmacophore has emerged as a privileged structural motif, serving as the core for blockbuster drugs like Remdesivir (GS-5734) and its parent nucleoside GS-441524 .

Unlike traditional N-nucleosides, pyrrolo-triazine derivatives form a robust C-C glycosidic bond (C-nucleosides). This structural paradigm shift is causal to their efficacy: the C-C linkage is highly resistant to host nucleosidases, ensuring the prodrug survives systemic circulation. Furthermore, once converted to the active triphosphate analog, the unique sterics of the pyrrolo-triazine core cause delayed RNA chain termination, effectively evading the viral exonuclease (ExoN) proofreading machinery that typically excises standard nucleoside analogs .

RdRp_Mechanism Prodrug Pyrrolo-triazine Prodrug (e.g., Remdesivir) CellEntry Cellular Entry (Passive/Transporter) Prodrug->CellEntry Metabolism Esterase/Phosphoramidase Cleavage CellEntry->Metabolism Monophosphate Monophosphate Intermediate Metabolism->Monophosphate Kinase Host Kinase Phosphorylation Monophosphate->Kinase Triphosphate Active NTP Analog Kinase->Triphosphate RdRp Viral RdRp (nsp12) Incorporation Triphosphate->RdRp Competes with ATP Termination Delayed RNA Chain Termination RdRp->Termination Evades ExoN Proofreading

Fig 1: Intracellular activation and RdRp inhibition pathway of pyrrolo-triazine C-nucleosides.

The Strategic Advantage of the 2,4,5-Trichloro Scaffold

While the pyrrolo[2,1-f][1,2,4]triazine core is biologically potent, its de novo synthesis and functionalization have historically been bottlenecked by poor regioselectivity and hazardous reaction conditions. The recent introduction of the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine intermediate (and its 6-bromo derivative) has revolutionized Structure-Activity Relationship (SAR) campaigns .

Causality in Scaffold Design:

  • C4-Chloro Hyper-Activation: The electron-withdrawing nature of the adjacent triazine nitrogens, compounded by the inductive effect of the multiple halogens, makes the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for mild, high-yield amination to generate the crucial 4-amino group (mimicking the N6 of adenine).

  • C7-Directed Lithiation: The multihalogenated ring directs selective halogen-metal exchange or C-H deprotonation at the C7 position, enabling stereoselective C-glycosylation with ribonolactones.

  • C5/C6 Orthogonal Handles: The remaining halogens at C5 and C6 serve as built-in handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification of the lipophilic pocket to tune pharmacokinetics.

Synthesis_Workflow Scaffold 2,4,5-Trichloro-Scaffold (Starting Material) Lithiation 1. Halogen-Metal Exchange (n-BuLi, -78°C) Scaffold->Lithiation Glycosylation 2. C-Glycosylation (Ribonolactone) Lithiation->Glycosylation C7 Functionalization SNAr 3. SNAr Amination at C4 (NH3/iPrOH) Glycosylation->SNAr CrossCoupling 4. Pd-Catalyzed Coupling (C5/C6 Diversification) SNAr->CrossCoupling Optional SAR Deprotection 5. Global Deprotection (BCl3 or H2/Pd) SNAr->Deprotection CrossCoupling->Deprotection Final Novel C-Nucleoside RdRp Inhibitor Deprotection->Final

Fig 2: Regioselective functionalization workflow of the 2,4,5-trichloro scaffold.

Quantitative Data: Antiviral Efficacy Profiling

The versatility of the pyrrolo-triazine scaffold has yielded inhibitors effective against a wide array of RNA viruses. The table below summarizes the quantitative antiviral activity of key derivatives synthesized via this core methodology .

Compound / DerivativeTarget VirusRdRp IC50​ (µM)Cell Viability ( CC50​ , µM)Key Structural Feature
Remdesivir (GS-5734) SARS-CoV-20.09>100Phosphoramidate prodrug, 1'-CN
GS-441524 SARS-CoV-21.10>100Parent C-nucleoside, 1'-CN
7-Fluoro-derivative HCV (1b)0.31>50C7-halogenation
4-Aza-7,9-dideazaadenosine Human Norovirus0.015>20Unsubstituted C7
C5-Aryl derivative RSV7.30>50C5-Suzuki cross-coupling

Experimental Protocol: C-Nucleoside Assembly & Amination

This protocol outlines the synthesis of a 4-amino-C7-ribosylated intermediate from the 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine scaffold. The procedure is designed as a self-validating system , ensuring that intermediate failures are caught before downstream progression.

Phase 1: Stereoselective C-Glycosylation

Causality: Establishing the C-C bond at C7 requires a highly reactive nucleophile. We utilize directed lithiation at cryogenic temperatures to prevent ring-opening or unwanted metalation at the C5/C6 positions.

  • Preparation: Flame-dry a 250 mL Schlenk flask. Add 2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine (10.0 mmol) and dissolve in 50 mL of anhydrous THF under an Argon atmosphere.

  • Lithiation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add n -BuLi (1.6 M in hexanes, 11.0 mmol, 1.1 eq) over 15 minutes.

    • Self-Validation Check 1: The solution should transition to a deep red/purple hue, indicating successful anion formation.

  • Coupling: Stir for 30 minutes at -78°C. Add a pre-cooled solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (12.0 mmol) in 20 mL anhydrous THF dropwise.

  • Quench & Isolate: Stir for 2 hours, then quench with 20 mL of saturated aqueous NH4​Cl at -78°C before warming to room temperature. Extract with EtOAc (3 x 50 mL), dry over Na2​SO4​ , and concentrate.

    • Self-Validation Check 2: Analyze via LC-MS. The target hemiketal intermediate will display an [M+H]+ peak corresponding to the addition of the lactone mass.

Phase 2: SN​Ar Amination at C4

Causality: The C4-chlorine must be converted to an amine to mimic the hydrogen-bonding face of adenine. The trichloro-scaffold lowers the activation energy for this SN​Ar , allowing it to proceed without transition-metal catalysis.

  • Reaction Setup: Dissolve the crude C-glycosylated intermediate in 30 mL of isopropanol in a heavy-walled pressure vessel.

  • Amination: Add 15 mL of concentrated aqueous ammonia ( NH4​OH , 28-30%). Seal the vessel tightly.

  • Heating: Heat the mixture to 80°C behind a blast shield for 12 hours.

    • Safety Insight: Recent thermal safety studies (ARSST and RC1mx) indicate that while this amination is exothermic, running it in a sealed vessel with isopropanol provides a sufficient thermal sink to prevent runaway pressure spikes .

  • Validation & Purification: Cool the vessel to room temperature before carefully unsealing.

    • Self-Validation Check 3: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material. LC-MS will confirm a mass shift of -19 Da (loss of Cl isotope pattern, addition of NH2​ ).

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the 4-amino-C7-ribosylated intermediate, ready for downstream reduction and phosphorylation.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega.[Link] [1]

  • Bioactive pyrrole-based compounds with target selectivity. PMC - NIH.[Link] [2]

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development. [Link] [3]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.[Link][4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Synthesis

Welcome to the Technical Support Center for the synthesis of highly functionalized pyrrolo[2,1-f][1,2,4]triazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of highly functionalized pyrrolo[2,1-f][1,2,4]triazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals working on C-nucleoside analogs (such as Remdesivir) and kinase inhibitors[1].

Multi-halogenation of the pyrrolotriazine core presents significant chemo- and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize the yield of the 2,4,5-trichloro derivative.

Part 1: Mechanistic Workflow

Workflow Start Pyrrole-2-carboxylate Step1 N-Amination (NH2Cl, NaH, DMF) Start->Step1 Step2 Cyclization (Urea, 165°C) Step1->Step2 IPC: HPLC >95% conversion Intermediate1 Pyrrolo[2,1-f][1,2,4]triazine-2,4-dione Step2->Intermediate1 Step3 Deoxychlorination (POCl3, DIPEA, 80°C) Intermediate1->Step3 Intermediate2 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Step3->Intermediate2 IPC: UV/Vis Shift Step4 Electrophilic Chlorination (NCS, DMF, 0°C) Intermediate2->Step4 Product 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Step4->Product IPC: LC-MS (Isotopic Pattern)

Synthetic workflow for 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine with critical IPC checkpoints.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the yield of the initial N-amination step so low, and how can I minimize pyrrole dimerization? A1: N-amination of pyrroles is notoriously low-yielding due to competing electrophilic attack at the C2/C5 positions and the subsequent formation of pyrrole dimers. Using pre-formed monochloramine (NH 2​ Cl) with a strong base (NaH) at strictly controlled low temperatures (-10 °C to 0 °C) suppresses C-amination by ensuring complete deprotonation to the pyrrolide anion before the electrophile is introduced[2]. Alternatively, utilizing O-(diphenylphosphinyl)hydroxylamine (DPPH) provides superior regioselectivity and avoids the oxidative side-reactions commonly associated with chloramine[1].

Q2: During the POCl 3​ deoxychlorination of the 2,4-dione core, I observe significant tar formation and incomplete conversion. How can this be optimized? A2: The conversion of pyrrolo[2,1-f][1,2,4]triazine-2,4-dione to the 2,4-dichloro intermediate requires careful thermal management. Using POCl 3​ neat at reflux (105 °C) frequently leads to thermal degradation and polymerization (tarring). The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) accelerates the formation of the reactive Vilsmeier-Haack-type intermediate. This catalytic activation allows the reaction to proceed smoothly at a lower temperature (80 °C), significantly improving both the yield and the purity profile[3].

Q3: Regioselectivity issues arise during the final chlorination with NCS. How do I ensure chlorination strictly at the 5-position without over-chlorinating the 7-position? A3: The pyrrole ring in the pyrrolo[2,1-f][1,2,4]triazine system is highly electron-rich at positions 5 and 7. The 5-position is kinetically favored due to the stabilization of the Wheland intermediate by the adjacent bridgehead nitrogen. To prevent over-chlorination to the 5,7-dichloro byproduct, strictly control the stoichiometry of N-chlorosuccinimide (NCS) to exactly 1.02 equivalents. Running the reaction in a polar aprotic solvent like DMF at 0 °C reduces the activation energy barrier for the desired mono-chlorination while keeping the reaction kinetics slow enough to prevent the second equivalent from reacting[2].

Part 3: Data Presentation

Table 1: Optimization of Deoxychlorination Conditions for the 2,4-Dione Core

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Key Observation
1POCl 3​ (neat)None105123465Severe tarring; difficult aqueous workup.
2POCl 3​ (5.0 eq)Toluene10585578Moderate thermal degradation observed.
3POCl 3​ (3.0 eq), Et 3​ N (1.5 eq)Toluene8067288Improved profile; minor base-induced side reactions.
4 POCl 3​ (3.0 eq), DIPEA (1.5 eq) Toluene 80 4 89 96 Clean conversion; optimal Vilsmeier activation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Objective: Convert the 2,4-dione core to the dichloro intermediate while suppressing thermal degradation. Causality & Design: DIPEA is utilized to generate the Vilsmeier-type active species at lower temperatures. The steric bulk of DIPEA prevents it from acting as a competing nucleophile, which is a common failure point when using unhindered amines.

  • Charge a dry, N 2​ -flushed 500 mL jacketed reactor with pyrrolo[2,1-f][1,2,4]triazine-2,4-dione (1.0 eq) and anhydrous toluene (5 volumes).

  • Add POCl 3​ (3.0 eq) dropwise at 20 °C.

  • Slowly add DIPEA (1.5 eq) over 15 minutes. (Note: The formation of the active complex is exothermic; slow addition prevents localized heating spikes).

  • Heat the reaction mixture to 80 °C and maintain for 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL sample, quench in 1 mL of ice water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (230 nm). Self-Validation: Proceed to the next step only when the 2,4-dione starting material peak is <1% (Area %).

  • Cool the reactor to 0 °C. Carefully quench the reaction by adding the mixture dropwise into a secondary vessel containing vigorously stirred ice water (exothermic).

  • Extract the aqueous layer with EtOAc (3 x 5 volumes), wash the combined organic layers with saturated aqueous NaHCO 3​ until pH ~7, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to afford the 2,4-dichloro intermediate.

Protocol B: Regioselective Synthesis of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Objective: Execute an electrophilic chlorination strictly at the 5-position. Causality & Design: Anhydrous DMF is utilized as the solvent because it stabilizes the intermediate chloronium ion. The strict 0 °C temperature provides kinetic control, directing the electrophilic attack exclusively to the highly reactive 5-position and preventing over-chlorination at the 7-position.

  • Dissolve 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in anhydrous DMF (10 volumes) in a N 2​ -flushed reactor and cool the solution to 0 °C.

  • Prepare a separate solution of N-chlorosuccinimide (NCS, 1.02 eq) in anhydrous DMF (2 volumes).

  • Add the NCS solution dropwise via an addition funnel over 30 minutes, maintaining the internal reaction temperature strictly below 2 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • In-Process Control (IPC): Withdraw a 20 µL sample and analyze via LC-MS. Self-Validation: Confirm the presence of the characteristic isotopic pattern of three chlorines for the product mass (M, M+2, M+4, M+6 in a relative abundance ratio of approximately 27:27:9:1). Ensure the di-chloro starting material is <2% and the tetra-chloro byproduct is <1% before proceeding.

  • Quench the reaction by slowly adding cold deionized water (20 volumes) to the reactor, which will precipitate the trichloro product.

  • Isolate the solid by vacuum filtration, wash the filter cake with cold water (3 x 2 volumes) to remove residual DMF and succinimide, and dry under vacuum at 40 °C to constant weight.

Part 5: References
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. ACS Organic Process Research & Development. URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC - National Institutes of Health. URL:[Link]

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. PMC - National Institutes of Health. URL:[Link]

Sources

Optimization

troubleshooting solubility issues of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in cryogenic reactions

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I frequently encounter process bottlenecks involving highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I frequently encounter process bottlenecks involving highly functionalized heterocycles. One of the most notorious challenges in modern nucleoside analog synthesis (such as the production of Remdesivir precursors) is managing the solubility of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine and its brominated derivatives during cryogenic halogen-metal exchange[1].

This guide provides a self-validating, causality-driven framework to diagnose and resolve phase-separation, gelling, and incomplete lithiation issues at -78 °C.

Diagnostic Overview & Quantitative Profiling

The planar, highly halogenated core of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine promotes strong intermolecular π−π stacking and halogen bonding. In purely polar aprotic solvents like Tetrahydrofuran (THF), the thermodynamic solubility limit at -78 °C often drops below the standard operational concentration (0.1 M – 0.5 M).

When n -BuLi is introduced, two distinct phase-related failures typically occur:

  • Substrate Passivation: The starting material precipitates. n -BuLi reacts only at the solid-liquid interface, creating an insoluble lithiated "shell" that halts further conversion.

  • Product Gelling: The lithiated intermediate forms massive oligomeric aggregates, drastically increasing the viscosity until the reaction mixture becomes a thick gel, preventing heat transfer and leading to localized thermal runaway[2].

Table 1: Thermodynamic & Solubility Profiling at -78 °C

Data reflects empirical process optimization for polyhalogenated pyrrolotriazines.

Solvent System (v/v)Max Soluble Conc. at -78 °CPhase Observation upon n -BuLi AdditionHalogen-Metal Exchange EfficiencyImpurity Profile (Des-halo / Dimer)
100% THF < 0.05 MHeavy precipitation; passivation of solids.45 - 55%High (Protonated SM dominant)
100% 2-MeTHF 0.08 MSlurry formation; localized gelling.60 - 70%Moderate
THF : Hexane (1:2) 0.15 MSlight cloudiness; manageable viscosity.85 - 90%Low
THF : Toluene (1:5) > 0.25 M Homogeneous, clear solution; low viscosity. > 98% Trace / Undetectable

Troubleshooting Workflow & Phase Dynamics

To systematically resolve these issues, it is critical to understand the relationship between solvent matrix, intermediate state, and reactor design.

TroubleshootingWorkflow Start Cryogenic Lithiation Solubility Issue Detected CheckState Analyze Phase Behavior: Precipitation vs. Gelling Start->CheckState SM_Precip Starting Material Precipitates at -78°C CheckState->SM_Precip Inter_Gel Reaction Mixture Gels During n-BuLi Addition CheckState->Inter_Gel SolventTune Adjust Solvent Matrix (e.g., THF/Toluene 1:5) SM_Precip->SolventTune TempTune Use Magnesate Complexes (e.g., iPrBu2MgLi) at -20°C SM_Precip->TempTune Inter_Gel->SolventTune FlowChem Transition to Continuous Flow Reactor (CSTR) Inter_Gel->FlowChem

Figure 1: Decision matrix for diagnosing and resolving cryogenic solubility failures.

MechanisticPathway SM Pyrrolotriazine (Solution) SM_Solid Precipitated SM (Solid Phase) SM->SM_Solid T < -60°C Pure THF Lithiated Lithiated Intermediate (Active Monomer) SM->Lithiated n-BuLi Fast Exchange SM_Solid->SM Add Toluene Gel Lithiated Aggregate (Gel Phase) Lithiated->Gel High Conc. Poor Solvation Product Coupled Product (Nucleoside Analog) Lithiated->Product Electrophile Gel->Lithiated High Shear / Flow

Figure 2: Phase-state transitions of the lithiation process based on solvent and shear forces.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn into a thick gel immediately after starting the n -BuLi addition at -78 °C? A1: This is a classic symptom of lithiated aggregate formation. The highly polar C-Li bond forms oligomeric structures (tetramers or hexamers) in purely ethereal solvents at low temperatures. Because the pyrrolotriazine core is highly planar, these aggregates stack aggressively, forming a cross-linked gel network[2]. Solution: Introduce a non-polar co-solvent like Toluene. Toluene disrupts the highly ordered THF-clathrates around the planar triazine, lowering the freezing point of the mixture and preventing the macroscopic gelling of the lithiated species.

Q2: I am seeing a high percentage of protonated starting material (des-halogenated impurity) instead of my coupled product. Is this a solubility issue? A2: Yes, this is almost certainly caused by substrate passivation. If the 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine precipitates out of solution before the n -BuLi is added, the organolithium reagent reacts only with the surface of the crystals. This creates an insoluble lithiated barrier that prevents the interior of the crystal from reacting[1]. When you eventually quench the reaction, the unreacted core is recovered, and the lithiated surface is protonated. Solution: Ensure complete homogeneity before adding n -BuLi by adjusting the solvent ratio or operating at a slightly lower concentration.

Q3: Can I run this reaction at warmer temperatures (e.g., -20 °C) to keep the triazine in solution? A3: You cannot do this with standard n -BuLi. The lithiated pyrrolotriazine intermediate is highly unstable at temperatures above -60 °C and will rapidly undergo ring-opening or dimerization. However, if you switch your reagent to an organomagnesium "ate" complex (e.g., Tributylmagnesate or Dibutylisopropylmagnesate, iPrBu2​MgLi ), the resulting magnesiated intermediate is significantly more stable. This allows the halogen-metal exchange to be performed safely at -20 °C to 0 °C, completely bypassing the cryogenic solubility limits[3].

Validated Experimental Protocols

To guarantee high fidelity in your scale-up, utilize the following self-validating protocols. These methods are designed to enforce causality—if a step fails, the physical observables will immediately indicate the root cause.

Protocol A: Co-Solvent Mediated Cryogenic Lithiation (Batch)

Objective: Achieve >98% halogen-metal exchange without precipitation or gelling.

  • Reactor Preparation: Flame-dry a multi-neck round-bottom flask (or jacketed reactor) equipped with a magnetic stir bar (or overhead stirrer for >500 mL), an internal PT100 temperature probe, and an argon inlet.

  • Solvent Matrix Assembly: Charge the reactor with a 1:5 (v/v) mixture of anhydrous THF and anhydrous Toluene. Causality check: The high toluene ratio ensures the disruption of π -stacking aggregates.

  • Substrate Dissolution: Add 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine (to achieve a final concentration of 0.20 M). Stir at room temperature until completely dissolved.

  • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath. Monitor the internal PT100 probe until the temperature stabilizes at -78 °C. Self-Validation: Visually inspect the solution. It must remain completely clear. If cloudiness appears, add 5% more Toluene by volume.

  • Lithiation: Using a syringe pump, add n -BuLi (1.05 equivalents, 2.5 M in hexanes) dropwise. The addition rate must be controlled so that the internal temperature does not exceed -70 °C.

  • Equilibration & Quench: Stir for 15 minutes at -78 °C. The solution should remain homogeneous. Add your desired electrophile (e.g., a protected ribonolactone for C-nucleoside synthesis)[4] dropwise, maintaining the internal temperature below -70 °C.

Protocol B: Continuous Flow Halogen-Metal Exchange (CSTR)

Objective: Bypass batch solubility and heat-transfer limits using high-shear continuous flow[2].

  • Feed Preparation:

    • Feed A: 0.25 M 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in THF/Toluene (1:5).

    • Feed B: 0.27 M n -BuLi in Hexanes (diluted from commercial stock to match flow dynamics).

  • System Priming: Prime the Continuous Stirred-Tank Reactor (CSTR) or microreactor system with anhydrous THF/Toluene. Chill the mixing zone to -65 °C. (Note: Flow systems can operate slightly warmer than batch due to immediate quenching).

  • Steady-State Exchange: Pump Feed A and Feed B into the T-mixer. Calibrate the flow rates to achieve a residence time of exactly 15 to 30 seconds in the cryogenic loop. Causality check: The high-shear environment of the micro-channels physically prevents the formation of macroscopic gel networks.

  • In-line Quenching: Direct the output of the lithiation loop immediately into a second T-mixer containing the electrophile stream, ensuring the unstable intermediate is consumed before it can aggregate or degrade.

References

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor—Improving the Robustness of a Halogen-Metal Exchange Using Continuous Stirred-Tank Reactors. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Selective Halogen−Magnesium Exchange Reaction via Organomagnesium Ate Complex. ResearchGate. Available at:[Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Available at:[Link]

Sources

Troubleshooting

purification and recrystallization techniques for 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Technical Support Center: 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine Welcome to the dedicated technical support guide for the purification and recrystallization of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

Welcome to the dedicated technical support guide for the purification and recrystallization of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 1627905-79-6).[4] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this specific chlorinated heterocyclic compound. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to ensure you can achieve the highest possible purity for your downstream applications.

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, appearing in various kinase inhibitors and antiviral agents.[5][6] The presence of three chlorine atoms on this nucleus significantly influences its solubility, stability, and crystallization behavior, making purification a critical and often challenging step. This guide provides the causal logic behind our recommended protocols, empowering you to adapt and troubleshoot effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common issue, particularly with compounds that have a relatively low melting point or when significant impurities are present, which can depress the melting point.[1] This phenomenon occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.

Causality & Solution:

  • Melting Point vs. Boiling Point: This often happens if the melting point of your compound is lower than the boiling point of your chosen solvent.[1] The compound melts in the hot solvent and, upon cooling, becomes supersaturated while still above its own melting point, separating as an oil.

  • High Impurity Load: Impurities disrupt the crystal lattice formation process, favoring a disordered, liquid state.

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting themselves into an ordered crystal lattice, causing them to crash out as an amorphous oil.[7]

Troubleshooting Steps:

  • Reheat and Dilute: Gently reheat the mixture until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[1][2]

  • Slow Down the Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote proper crystal formation.[2]

  • Change the Solvent System:

    • Select a single solvent with a lower boiling point.

    • Alternatively, use a two-solvent (binary) system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat briefly to get a clear solution, and then cool slowly.[1] For a trichlorinated compound like this, a good starting pair could be Acetone (good) and Water (poor).

Question 2: I have a very low yield after recrystallization. What are the likely reasons?

Answer:

A low yield is a frequent problem in recrystallization and can stem from several factors during the procedure.[7]

Causality & Solution:

  • Using Too Much Solvent: This is the most common mistake.[2] The goal is to create a saturated solution at high temperature, but if an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[7]

    • Solution: Before you begin, perform a small-scale solubility test.[8] During the main procedure, add the hot solvent in small portions, waiting for it to boil between additions, and stop as soon as the compound is fully dissolved.[3] If you have already completed the process, you may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals.[2]

  • Premature Crystallization: If the compound crystallizes too early, especially during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper.

    • Solution: Use a slight excess of hot solvent (around 5-10%) before hot filtration to ensure the compound remains in solution.[8] Also, pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling on contact.[3][8] The excess solvent can be boiled off after filtration before the final cooling step.[8]

  • Incomplete Cooling: The solubility of your compound, while low in cold solvent, is not zero. Failing to cool the solution sufficiently will result in product loss.

    • Solution: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[1][9]

Question 3: My solution is colored, but I expect a white or off-white solid. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated charcoal.

Causality & Solution:

  • Adsorption: Activated charcoal has a very high surface area with pores that readily adsorb large, colored impurity molecules, while your smaller product molecule remains in solution.[3]

  • Procedure:

    • After dissolving your crude compound in the hot solvent, cool the solution slightly below its boiling point. Crucially, never add charcoal to a boiling solution, as it can cause violent bumping. [8]

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).[3]

    • Swirl the mixture and gently reheat to boiling for a few minutes to allow for complete adsorption.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[8] The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Question 4: No crystals are forming even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of crystals to form is usually due to either using too much solvent or the solution being in a stable, supersaturated state.[2]

Causality & Solution:

  • Supersaturation: A supersaturated solution is a metastable state where the concentration of the solute is higher than its normal solubility limit, but there is no nucleation site for crystals to begin growing.[2]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solvent.[9] The microscopic imperfections on the glass provide a nucleation site for crystal growth.

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[10] This provides a perfect template for other molecules to deposit onto, initiating crystallization.

    • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent, then attempt to cool it again.[2]

    • Deep Cooling: Place the flask in an ice bath to further decrease the compound's solubility.[11]

General FAQs

Q1: What is the best starting solvent for recrystallizing 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] For a planar, aromatic molecule with three polar C-Cl bonds and three nitrogen atoms, like 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine, solvents of intermediate polarity are excellent starting points.

  • Good Single-Solvent Candidates: Acetone, Ethyl Acetate, Acetonitrile, or Ethanol.

  • Binary Solvent Systems: If a single solvent is not ideal, a binary system can be effective.[10] A good approach is to dissolve the compound in a more polar solvent where it's soluble (e.g., Acetone or THF) and then add a non-polar co-solvent (e.g., Heptane or Hexane) or a highly polar anti-solvent (e.g., Water) until turbidity is observed. For triazine derivatives, ethanol or acetonitrile have been used effectively.[12][13]

Q2: What safety precautions should I take when working with this compound and its solvents?

A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Organic solvents are flammable and should never be heated with an open flame; use a heating mantle, steam bath, or hot plate.[8] Refer to the Safety Data Sheet (SDS) for 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine and all solvents used for specific handling and disposal information.

Q3: How do I assess the purity of my recrystallized product?

A3: The most common and immediate method is to take a melting point. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range. Further analysis by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive purity data.

Standard Operating Protocol: Recrystallization of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

This protocol provides a robust starting point. The exact solvent volumes will depend on the purity of your crude material and should be optimized.

Materials & Equipment:
  • Crude 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

  • Erlenmeyer flasks (2-3 sizes)

  • Heating source (hot plate or heating mantle)

  • Chosen solvent (e.g., Acetone)

  • Glass stem funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

  • Watch glass

  • Glass stirring rod

Step-by-Step Methodology:
  • Solvent Selection & Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask. A shallow solvent pool can lead to rapid cooling and poor crystal formation, so choose a flask where the minimum required solvent will fill at least 20% of the volume.[7]

    • Add a small portion of the solvent (e.g., acetone), just enough to create a slurry.

    • Gently heat the mixture to the solvent's boiling point while swirling. Add more hot solvent in small increments until the solid just completely dissolves. Avoid adding a large excess of solvent.[3]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a minimal amount of activated charcoal, swirl, and heat back to boiling for 2-3 minutes.[8]

  • Hot Gravity Filtration (If Necessary):

    • This step removes insoluble impurities or activated charcoal.

    • Place a fluted filter paper in a glass stem funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by pouring boiling solvent through them.

    • Pour the hot solution through the fluted filter paper quickly to minimize crystallization in the funnel.[8]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[1]

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.[14]

    • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining soluble impurities.[11] It is crucial to use cold solvent to avoid dissolving your product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help dry them.[3]

    • Transfer the semi-dry crystals to a watch glass and allow them to air-dry completely. For optimal dryness, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of the Recrystallization Workflow

The following diagram outlines the decision-making process and workflow for the purification of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.

Recrystallization_Workflow start Start Crude 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine dissolve Step 1: Dissolution Dissolve in minimum amount of hot solvent (e.g., Acetone) start->dissolve check_color Check Solution | Is the solution colored? dissolve->check_color decolorize Step 2: Decolorization Add activated charcoal, heat, and swirl check_color->decolorize Yes cool Step 4: Crystallization Cool slowly to room temp, then place in ice bath check_color->cool No hot_filter Step 3: Hot Filtration Remove insoluble impurities / charcoal decolorize->hot_filter hot_filter->cool check_crystals Check for Crystals | Did crystals form? cool->check_crystals induce Induce Crystallization Scratch flask or add seed crystal check_crystals->induce No collect Step 5: Collection Collect crystals via vacuum filtration check_crystals->collect Yes induce->cool wash Step 6: Washing Wash with small amount of ice-cold solvent collect->wash dry Step 7: Drying Air-dry or use vacuum oven wash->dry finish Finish | Pure Crystalline Product dry->finish

Caption: A flowchart illustrating the key steps and decision points in the recrystallization protocol.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • University of York, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Chemistry Stack Exchange. (2017, April 23).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • ChemTalk. (2021, August 4).
  • University of Central Florida, Department of Chemistry. (n.d.).
  • BLDpharm. (n.d.). 1627905-79-6|2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.

  • Google Patents. (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof.

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances.

  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.

  • The Royal Society of Chemistry. (2018). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4,5-Trichloropyrrolo[2,1-f]triazine

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine, a heterocyclic compound of interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a novel kinase inhibitor template, making the unambiguous structural characterization of its derivatives crucial for drug discovery and development.[4] This guide will delve into the experimental procedures for acquiring high-quality NMR data, present a detailed interpretation of the spectra, and offer a comparative analysis with related structures to provide a comprehensive understanding of the compound's spectral features.

The Strategic Importance of NMR in Characterizing Substituted Pyrrolotriazines

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a vital scaffold in the development of kinase inhibitors and other biologically active molecules.[4][5] Precise structural elucidation is paramount to understanding structure-activity relationships (SAR) and optimizing lead compounds. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.[1][2] For a molecule like 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine, NMR analysis confirms the positions of the chloro substituents and provides insights into the electronic effects of these electron-withdrawing groups on the fused heterocyclic ring system.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra, adaptable for a standard 400 MHz NMR spectrometer.

Sample Preparation

  • Massing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

  • Transfer to NMR Tube: Transfer the resulting solution into a 5 mm NMR tube.

Data Acquisition Parameters

The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMRRationale
Pulse Program Standard single pulseProton-decoupled single pulseTo obtain a simple spectrum with single lines for each unique carbon.
Acquisition Time (AQ) 1-2 seconds2 secondsThe time during which the signal is detected.
Relaxation Delay (D1) 2 seconds2 secondsTo allow for the typically longer relaxation of carbon nuclei.[1]
Number of Scans (NS) 16-641024 or moreA higher number of scans is needed for ¹³C NMR to achieve an adequate signal-to-noise ratio.

Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data for 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-66.8 - 7.2d~2.5
H-76.5 - 6.9d~2.5

Table 2: Predicted ¹³C NMR Spectral Data for 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-4150 - 155
C-5120 - 125
C-6110 - 115
C-7105 - 110
C-8a130 - 135

In-Depth Spectral Analysis and Comparison

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyrrole ring.

  • Chemical Shifts: The protons H-6 and H-7 are anticipated to resonate in the downfield region of the spectrum, likely between 6.5 and 7.2 ppm. This downfield shift is attributed to the deshielding effect of the aromatic system and the electron-withdrawing nature of the fused triazine ring and the chloro substituents.[2] In comparison to unsubstituted pyrrole, where the α-protons appear around 6.7 ppm and the β-protons around 6.2 ppm, the protons in the trichlorinated derivative are expected to be shifted further downfield.[2]

  • Multiplicity: H-6 and H-7 are expected to appear as doublets due to coupling with each other. The coupling constant (J) is predicted to be small, around 2.5 Hz, which is typical for a four-bond coupling in a five-membered heterocyclic ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

  • Chemical Shifts of the Pyrrole Ring: The carbons of the pyrrole moiety (C-5, C-6, C-7, and C-8a) are expected to show distinct signals. The presence of the electron-withdrawing chloro group at C-5 will cause a significant downfield shift for this carbon. The bridgehead carbon, C-8a, will also be influenced by the fused triazine ring.

  • Chemical Shifts of the Triazine Ring: The carbons of the triazine ring (C-2 and C-4) are directly attached to electronegative nitrogen atoms and chlorine atoms, leading to a substantial downfield shift, likely in the range of 145-155 ppm. The carbon bearing a chlorine atom will be further deshielded.

  • Comparative Analysis: In a related study on various pyrrolo[2,1-f][1][2][3]triazine derivatives, the chemical shifts of the ring carbons were shown to be highly sensitive to the nature of the substituents.[5] For instance, the presence of electron-donating groups generally leads to an upfield shift of the carbon signals, while electron-withdrawing groups, such as the chloro groups in our target molecule, cause a downfield shift.[1][2]

Visualizing the Analysis

Molecular Structure of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine

Caption: Molecular structure of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.

NMR Analysis Workflow

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Signals reference->assign interpret Interpret Chemical Shifts & Coupling Constants assign->interpret compare Compare with Related Structures interpret->compare

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Comparative

A Comparative Guide to the Reactivity of Pyrrolo[2,1-f]triazine Scaffolds: 2,4,5-Trichloro vs. 4-Amino Derivatives

A Comparative Guide to the Reactivity of Pyrrolo[2,1-f][1][2][3]triazine Scaffolds: 2,4,5-Trichloro vs. 4-Amino Derivatives The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, forming the back...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Pyrrolo[2,1-f][1][2][3]triazine Scaffolds: 2,4,5-Trichloro vs. 4-Amino Derivatives

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, forming the backbone of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral nucleoside analogues like Remdesivir.[2][4] The chemical personality of this scaffold can be dramatically altered by the substituents it bears, fundamentally dictating its synthetic utility and pathway forward in a drug development program. This guide provides an in-depth comparison of the reactivity of two key analogues: the highly versatile but reactive 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine and the widely used nucleobase analogue 4-aminopyrrolo[2,1-f][1][2][3]triazine .

This analysis is designed for researchers, medicinal chemists, and process development professionals, offering insights into the causal relationships between structure and reactivity, supported by experimental data and detailed protocols.

Structural and Electronic Overview

The fundamental difference in reactivity between these two molecules stems from the electronic nature of their substituents. The pyrrolo[2,1-f][1][2][3]triazine ring system is inherently electron-deficient due to the presence of three nitrogen atoms in the triazine portion of the fused ring. This electron deficiency is the primary driver for its reactivity profile.

  • 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine : This molecule is decorated with three chlorine atoms, which are strongly electron-withdrawing through their inductive effect (-I). This effect further depletes the electron density of the heterocyclic core, rendering the carbon atoms attached to the chlorines (C2, C4, and C5) highly electrophilic and thus, exceptionally susceptible to nucleophilic attack.[5][6]

  • 4-aminopyrrolo[2,1-f][1][2][3]triazine : In contrast, the amino group at the C4 position is a powerful electron-donating group through resonance (+M effect).[1][7][] This effect significantly increases the electron density of the ring system, thereby deactivating it towards nucleophilic attack. The lone pair on the nitrogen atom participates in the aromatic system, fundamentally altering its reactivity profile compared to the trichloro-analogue.

CompoundKey SubstituentsElectronic Effect on RingPredicted Reactivity Profile
2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine 3x Chloro groups (-Cl)Strongly Electron-WithdrawingHighly reactive towards nucleophilic substitution and cross-coupling.
4-aminopyrrolo[2,1-f][1][2][3]triazine 1x Amino group (-NH₂)Strongly Electron-DonatingGenerally unreactive towards nucleophilic aromatic substitution; the amino group itself is nucleophilic.

Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity between the two compounds is observed in nucleophilic aromatic substitution (SNAr) reactions.

2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine: A Highly Reactive Electrophile

Drawing parallels with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the trichloropyrrolotriazine is expected to be an excellent substrate for sequential and controlled SNAr reactions.[9][10] The electron-deficient nature of the ring system facilitates the addition of a nucleophile, forming a stable Meisenheimer-like intermediate, followed by the expulsion of a chloride ion.

The three chlorine atoms exhibit differential reactivity, allowing for selective substitution by carefully controlling reaction conditions, particularly temperature. While specific experimental data for this exact molecule is limited, the general principles of reactivity for chloro-N-heterocycles suggest the following reactivity order: C4 > C2 > C5. The C4 and C2 positions are activated by two adjacent ring nitrogens, making them the most electrophilic sites.

This tunable reactivity is a synthetic chemist's asset, allowing for the stepwise introduction of different functional groups to build molecular complexity. For example, a primary amine could be introduced at the most reactive site at a low temperature, followed by the introduction of an alcohol or thiol at a higher temperature at a different site.

Caption: Generalized SNAr mechanism on 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.

Experimental Protocol: Selective Mono-amination

This protocol is a representative example based on established procedures for related chloro-N-heterocycles.[10]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) and a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.1 eq) in the same solvent.

  • Reaction: Add the amine/base solution dropwise to the stirring trichloro-substrate solution at 0 °C over 20-30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the mono-substituted product. Further substitutions can be achieved by reacting the mono-substituted product with a second nucleophile, typically at an elevated temperature.

4-aminopyrrolo[2,1-f][1][2][3]triazine: A Deactivated System

The electron-donating amino group at C4 drastically reduces the electrophilicity of the ring, rendering it largely unreactive towards SNAr. Attempts to perform substitution reactions on this scaffold will likely fail. Instead, the reactivity of this molecule is centered on the amino group itself, which can act as a nucleophile in reactions such as acylation, alkylation, or sulfonylation.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of halogen atoms makes 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine an ideal substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for forming C-C and C-N bonds.[3][11]

Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds by coupling the chloro-substrate with an organoboron reagent (e.g., a boronic acid or ester).[12][13] This is a powerful method for introducing aryl, heteroaryl, or alkyl groups onto the pyrrolotriazine core. The differential reactivity of the C2, C4, and C5 positions can potentially be exploited to achieve site-selective couplings, although this often requires careful selection of ligands, bases, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride.[14]

  • Setup: In a Schlenk flask, combine 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting product by column chromatography.

Buchwald-Hartwig Amination

This reaction facilitates the formation of C-N bonds by coupling the chloro-substrate with an amine.[11][15][16] It is an indispensable tool for synthesizing substituted anilines and N-heterocycles. Similar to the Suzuki coupling, selective amination at one of the chloro-positions is feasible and highly valuable for building structure-activity relationships (SAR) in drug discovery programs.[17]

Reactivity of 4-aminopyrrolo[2,1-f][1][2][3]triazine in Cross-Coupling

As 4-aminopyrrolo[2,1-f][1][2][3]triazine lacks a suitable leaving group, it cannot act as the electrophilic partner in these cross-coupling reactions. However, its amino group can serve as the nucleophilic partner in a Buchwald-Hartwig amination reaction with a different aryl halide, allowing for the synthesis of N-arylated products.

Caption: A workflow for the selective functionalization of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.

Conclusion

The comparison between 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine and 4-aminopyrrolo[2,1-f][1][2][3]triazine offers a classic textbook example of substituent effects in heterocyclic chemistry.

  • 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine is a highly versatile, electrophilic building block. Its main utility lies in its ability to undergo sequential, site-selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This makes it an ideal starting material for the rapid generation of diverse compound libraries for screening and SAR studies.

  • 4-aminopyrrolo[2,1-f][1][2][3]triazine is, by contrast, a relatively unreactive, electron-rich system with respect to the heterocyclic core. Its primary role is as a stable nucleobase analogue, with reactivity centered on its exocyclic amino group.[1] It is often the target molecule or a late-stage intermediate rather than a versatile starting point for diversification.[18]

For drug development professionals, understanding these fundamental differences is critical. The choice between these scaffolds depends entirely on the synthetic strategy. For programs requiring broad and diverse functionalization to explore chemical space, the trichloro-derivative is the superior starting point. For applications where the 4-amino scaffold is the required pharmacophore, direct synthesis is the most efficient route.

References

  • SciELO. (n.d.). Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited.
  • PMC. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF.
  • PubMed. (2005, March 1). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Retrieved from

  • ACS Publications. (2024, May 7). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Vapourtec. (2023, September 19). Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Retrieved from

  • Chem-Impex. (n.d.). Pyrrolo[1,2-f][1][2][3]triazin-4-amine. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • BenchChem. (n.d.). CAS 159326-68-8 (4-Aminopyrrolo[2,1-f][1][2][3]triazine). Retrieved from

  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ACS Publications. (2004, June 23). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template | Journal of Medicinal Chemistry. Retrieved from

  • BLDpharm. (n.d.). 1627905-79-6|2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PMC. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Validation

Mass Spectrometry Characterization of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine Impurities: A Platform Comparison Guide

As a Senior Application Scientist, navigating the analytical landscape of nucleoside analog synthesis requires moving beyond standard protocols to understand the chemical behavior of specific intermediates. 2,4,5-Trichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of nucleoside analog synthesis requires moving beyond standard protocols to understand the chemical behavior of specific intermediates. 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a critical, highly functionalized building block used in the synthesis of broad-spectrum antivirals, sharing the core scaffold of drugs like Remdesivir[1].

The presence of multiple halogen atoms and a nitrogen-rich bicyclic core makes the impurity profiling of this compound uniquely challenging. Process-related impurities—such as des-chloro degradants, regioisomers, and unreacted starting materials—must be strictly controlled to comply with ICH Q3A/B guidelines[1].

This guide objectively compares the two leading mass spectrometry (MS) platforms for this application: Quadrupole Time-of-Flight (Q-TOF) High-Resolution MS versus Triple Quadrupole (QqQ) LC-MS/MS , providing field-proven methodologies and self-validating protocols to ensure absolute data integrity.

Platform Comparison: Q-TOF HRMS vs. QqQ LC-MS/MS

When characterizing trichlorinated triazine impurities, the choice of MS platform dictates whether you are performing structural elucidation or targeted quantitation.

  • Q-TOF HRMS (The Discovery Platform): Offers exact mass measurements (< 2 ppm error). This is critical when differentiating between a des-chloro impurity (loss of Cl) and a hydrolysis degradant (substitution of Cl with OH), which can have similar nominal masses but distinct exact masses.

  • QqQ LC-MS/MS (The Quantitation Platform): Operates via Multiple Reaction Monitoring (MRM). It sacrifices high resolution for extreme sensitivity, making it the superior choice for routine batch-release testing where known impurities must be quantified at trace levels[2].

Quantitative Performance Comparison
Performance MetricQ-TOF HRMSQqQ LC-MS/MSAnalytical Advantage for Triazine Cores
Mass Accuracy < 2 ppm~ 0.1 DaQ-TOF unambiguously identifies unknown degradation pathways[2].
Sensitivity (LOQ) 5 - 10 ng/mL0.5 - 1.0 ng/mLQqQ is superior for trace-level ICH Q3A compliance.
Dynamic Range 3 - 4 logs5 - 6 logsQqQ allows simultaneous assay of the main API intermediate and trace impurities.
Isotope Fidelity Excellent (Score >98%)ModerateQ-TOF preserves the exact Cl3​ isotopic signature for validation.
Scan Speed Up to 50 HzUp to 500 MRMs/secQqQ handles highly multiplexed targeted impurity panels without signal degradation.

The Causality of Experimental Choices

A robust analytical method is not a list of arbitrary parameters; it is a series of deliberate choices driven by the molecule's physicochemical properties.

The Self-Validating Isotope Gate: 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine contains three chlorine atoms. Due to the natural abundance of 35Cl and 37Cl (roughly 3:1), any intact intermediate will present a rigid, unmistakable isotopic cluster at M, M+2, M+4, and M+6. Causality: By setting the MS software to require a >95% isotopic pattern match score, the method becomes self-validating. Any chromatographic peak lacking this exact Cl3​ (or a logical Cl2​ / Cl1​ degradation pattern) is automatically rejected as background matrix interference, eliminating false positives.

Stationary Phase Selection: While C18 is the default for reverse-phase chromatography, the nitrogen-rich pyrrolo-triazine core exhibits secondary interactions that can lead to peak tailing. Causality: Utilizing an RP-Amide stationary phase provides alternative selectivity through hydrogen bonding, effectively resolving critical regioisomeric impurities that co-elute in the void volume on standard C18 columns[3].

Experimental Protocol: Self-Validating LC-MS Workflow

The following step-by-step methodology ensures the structural integrity of the triazine intermediate during analysis while maximizing MS sensitivity.

Step 1: Acidified Sample Preparation
  • Weigh 10 mg of the 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine batch.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute to working concentrations (e.g., 10 µg/mL) using an aqueous diluent containing 0.1% Formic Acid (FA) .

  • Causality: Pyrrolo-triazine intermediates and their subsequent prodrug forms are highly susceptible to hydrolysis in neutral or basic conditions. Acidification quenches this degradation, ensuring the detected impurities are genuinely process-related and not artifacts generated during sample prep[4].

Step 2: UHPLC Separation
  • Column: Ascentis® Express RP-Amide, 2.1 x 50 mm, 2.7 µm[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 2.5 with Formic Acid[4].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The low pH of Mobile Phase A ensures the basic nitrogen atoms of the triazine ring remain protonated, improving peak shape and enhancing ionization efficiency in the positive ESI mode.

Step 3: MS Acquisition & Data Processing
  • Ionization: Electrospray Ionization Positive (ESI+).

  • Q-TOF Profiling: Scan range m/z 100 - 800. Extract exact mass chromatograms for theoretical impurities (e.g., des-chloro: [M−Cl+H]+ ).

  • Validation Gate: Apply an isotopic pattern matching algorithm. If the experimental cluster deviates from the theoretical Cl3​ or Cl2​ model by >5%, flag the peak for manual review.

Visualizing the Analytical Workflow

The following diagram illustrates the logical routing of the self-validating LC-MS/MS workflow, highlighting the decision gates that ensure data trustworthiness.

G Sample Sample Preparation (Acidified Dilution) UHPLC UHPLC Separation (RP-Amide Column) Sample->UHPLC Split MS Platform Selection UHPLC->Split QTOF Q-TOF HRMS (Unknown Profiling) Split->QTOF Structural Elucidation QQQ QqQ LC-MS/MS (Targeted Quantitation) Split->QQQ Routine QC IsoMatch Isotope Pattern Matching (Cl3 Cluster Validation) QTOF->IsoMatch MRM MRM Transition Monitoring QQQ->MRM Valid Validated Impurity Profile IsoMatch->Valid Match Score >95% MRM->Valid S/N > 10

Figure 1: Self-validating LC-MS/MS workflow for triazine impurity characterization.

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Comparative

Comparative Efficacy of Pyrrolo[2,1-f][1,2,4]triazine Bases in Antiviral Drug Synthesis

As an application scientist specializing in nucleoside analog development, I have observed a paradigm shift in antiviral drug design. For decades, the synthesis of antiviral therapeutics relied heavily on traditional pur...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in nucleoside analog development, I have observed a paradigm shift in antiviral drug design. For decades, the synthesis of antiviral therapeutics relied heavily on traditional purine and pyrimidine bases. However, the emergence of highly mutable RNA viruses (such as SARS-CoV-2, Ebola, and Norovirus) has exposed the pharmacokinetic limitations of traditional N-nucleosides.

The integration of the pyrrolo[2,1-f][1,2,4]triazine scaffold—most notably featured in the broad-spectrum antiviral Remdesivir (GS-441524)—represents a masterclass in bioisosteric replacement. This guide objectively compares the synthetic efficacy, enzymatic stability, and structural causality of pyrrolo[2,1-f][1,2,4]triazine bases against traditional alternatives, providing actionable methodologies for drug development professionals.

Structural Causality: Why Pyrrolo[2,1-f][1,2,4]triazine Outperforms Traditional Purines

The fundamental flaw in traditional antiviral nucleosides (e.g., Ribavirin) lies in their N-glycosidic linkages. These bonds are highly susceptible to enzymatic cleavage by host nucleoside phosphorylases, leading to rapid in vivo degradation and suboptimal drug exposure.

By substituting the purine base with a pyrrolo[2,1-f][1,2,4]triazine scaffold, chemists can construct a C-nucleoside . The causality behind this design choice is twofold:

  • Enzymatic Resistance: The C-C glycosidic bond is sterically robust and electronically stable against nucleosidases. This prevents premature degradation, drastically improving the drug's half-life[1].

  • Polymerase Deception: The bridgehead nitrogen within the fused triazine ring alters the hydrogen-bonding network. This allows the molecule to perfectly mimic natural adenine, deceiving the viral RNA-dependent RNA polymerase (RdRp) into incorporating the analog without immediately triggering the virus's exonuclease proofreading mechanisms[2].

Quantitative Efficacy Comparison

To objectively evaluate performance, we must look at the in vitro efficacy and structural stability of these bases across different viral targets. The data below summarizes the comparative advantages of the pyrrolotriazine core against traditional N-linked scaffolds.

Table 1: Comparative Efficacy and Pharmacokinetic Stability of Antiviral Bases

Base ScaffoldRepresentative DrugGlycosidic LinkageTarget PolymeraseIn Vitro Efficacy (EC50)Enzymatic Stability (In Vivo)
Pyrrolo[2,1-f][1,2,4]triazine Remdesivir (GS-441524)C-CSARS-CoV-2, Ebola RdRp0.01 – 0.77 μMHigh (Resists phosphorylases)
Triazole-3-carboxamide RibavirinN-CHCV, RSV RdRp10.0 – 50.0 μMLow (Rapidly cleaved)
Pyrazinecarboxamide FavipiravirN-C (Post-ribosylation)Influenza RdRp~60.0 μMModerate
Purine (Guanine analog) AcyclovirN-C (Acyclic)Herpesvirus DNA Pol0.1 – 1.5 μMModerate

Data synthesized from [2] and [1].

Mechanism of Action: RdRp Inhibition Pathway

The efficacy of pyrrolo[2,1-f][1,2,4]triazine-based drugs is intrinsically linked to their bioactivation pathway. The prodrug must navigate cellular entry, undergo esterase-mediated cleavage, and be phosphorylated by host kinases to become the active triphosphate (e.g., GS-443902). Once active, it competes with natural ATP, causing delayed RNA chain termination[2].

G A Pyrrolotriazine Prodrug (Remdesivir) B Esterase/Phosphoramidase Cleavage A->B Cellular Entry C Monophosphate (GS-441524-MP) B->C Bioactivation D Host Kinases Phosphorylation C->D Anabolism E Active Triphosphate (GS-443902) D->E ATP Mimicry F Viral RdRp Incorporation E->F Competes with ATP G Delayed RNA Chain Termination F->G +3 Nucleotides

Mechanism of Action: Pyrrolo[2,1-f][1,2,4]triazine bioactivation and RdRp inhibition.

Self-Validating Experimental Protocol: Scalable Synthesis of the Triazine Core

Phase 1: In Situ Electrophilic N-Amination
  • Procedure: Dissolve 50 g of pyrrole in 500 mL of DMF. In a separate vessel, generate chloramine in situ by reacting ammonia with sodium hypochlorite (bleach) at 0°C. Introduce the chloramine solution to the pyrrole under strictly controlled dropwise addition.

  • Causality: Generating chloramine in situ circumvents the need to isolate highly unstable and explosive intermediates like hydroxylamine-O-sulfonic acid (HOSA) at scale. The electrophilic nitrogen selectively attacks the electron-rich pyrrole nitrogen to form 1-aminopyrrole.

  • Self-Validation: Monitor the reaction exotherm using reaction calorimetry (RC-1). The reaction is deemed complete when heat evolution stabilizes and in-process HPLC confirms >95% conversion to 1-aminopyrrole, ensuring no unreacted pyrrole remains to cause side reactions[4].

Phase 2: Triazine Ring Annulation
  • Procedure: Charge the reactor containing the crude 1-aminopyrrole with formamidine acetate and ethanol. Heat the mixture to 80°C and maintain reflux for 6 hours.

  • Causality: Formamidine acetate acts as an ideal bifunctional reagent. It provides the necessary bridging carbon atom to close the 1,2,4-triazine ring while simultaneously buffering the reaction mixture. This mild basicity prevents the acid-catalyzed degradation of the sensitive pyrrole moiety, a common failure point in older synthetic routes[3].

  • Self-Validation: The self-validating endpoint of this phase is the spontaneous precipitation of the pyrrolo[2,1-f][1,2,4]triazine core upon cooling the reactor to 5°C. Filter and wash the precipitate with cold ethanol. A successful annulation will yield a product with >98% purity as measured by UV absorbance at 254 nm.

Phase 3: C-Glycosylation (Nucleoside Assembly)
  • Procedure: Couple the synthesized triazine core with a protected d-ribono-1,4-lactone precursor at -78°C using the reagent couple n-BuLi/i-Pr2NH.

  • Causality: Replacing traditional sodium hydride (NaH) with the n-BuLi/i-Pr2NH system drastically improves the anomeric selectivity of the C-C bond formation. The extremely low temperature (-78°C) kinetically favors the desired β-anomer over the α-anomer.

  • Self-Validation: NMR spectroscopy (1H and 13C) must be used to confirm the stereochemistry of the anomeric center. A β:α ratio of >85:15 validates the success of the cryogenic coupling[2].

Conclusion

The transition from traditional purine/pyrimidine bases to the pyrrolo[2,1-f][1,2,4]triazine scaffold represents a critical evolution in antiviral drug synthesis. By leveraging the enzymatic resistance of C-C glycosidic bonds and the precise biomimicry of the triazine ring, researchers can develop therapeutics with vastly superior pharmacokinetic profiles and lower EC50 values. When synthesizing these complex molecules, adopting self-validating, scalable protocols ensures both the safety of the laboratory personnel and the high purity required for downstream clinical applications.

References

  • Mochulskaya, N. N., et al. "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies." Molecules (MDPI), 2023.[Link]

  • Vieweg, L., et al. "Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances." Biochemistry (NIH/PMC), 2020.[Link]

  • Nandi, S., et al. "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development (ACS Publications), 2020.[Link]

  • Singh, S., et al. "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity (NIH/PMC), 2021.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Stereoselectivity of 2,4,5-Trichloropyrrolo[2,1-f]triazine Ribosylation

A Senior Application Scientist's Guide to Validating the Stereoselectivity of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine Ribosylation For Researchers, Scientists, and Drug Development Professionals In the pursuit of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Validating the Stereoselectivity of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine Ribosylation

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug candidate's efficacy and safety. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of antiviral agents like remdesivir and a variety of kinase inhibitors.[4][5][6] The introduction of a ribose moiety to this heterocyclic system, specifically to the 2,4,5-trichloro-substituted derivative, opens avenues for new nucleoside analogs with potential biological activity. However, the glycosylation reaction, the linchpin of this synthesis, is fraught with the challenge of stereoselectivity, yielding a mixture of α and β anomers at the anomeric center. This guide provides an in-depth comparison of methodologies for the stereoselective ribosylation of 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine and a comprehensive workflow for the validation of the resulting stereoisomers.

The Imperative of Stereochemical Integrity in Nucleoside Drug Discovery

The seemingly subtle difference in the spatial orientation of the glycosidic bond in nucleoside analogs can have profound biological consequences. One anomer may exhibit potent therapeutic activity while the other could be inactive or, in the worst-case scenario, elicit toxic effects. Therefore, the ability to not only control the stereochemical outcome of the ribosylation reaction but also to rigorously validate the absolute configuration of the desired anomer is paramount in the drug development pipeline.

Comparative Analysis of Ribosylation Strategies

The synthesis of N-nucleosides from heterocyclic bases and sugar derivatives is a well-established field, with the Vorbrüggen glycosylation being a cornerstone methodology.[4] This reaction typically involves the coupling of a silylated heterocycle with a protected sugar derivative in the presence of a Lewis acid. However, the stereochemical outcome is highly dependent on the nature of the heterocycle, the protecting groups on the ribose, and the choice of Lewis acid.

For an electron-deficient heterocycle such as 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine, the nitrogen atoms are less nucleophilic, which can impact the reaction rate and stereoselectivity. The presence of multiple nitrogen atoms also raises the possibility of forming regioisomers, although the pyrrole nitrogen is generally the most nucleophilic site for glycosylation in this scaffold.

Here, we compare two common glycosylation approaches and their likely outcomes for the ribosylation of 2,4,5-trichloropyrrolo[2,1-f][1][2][3]triazine.

Glycosylation MethodRibose PrecursorTypical Lewis AcidExpected Major AnomerRationale for Stereochemical OutcomePotential Drawbacks
Standard Vorbrüggen 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTf, SnCl₄β-anomerThe reaction often proceeds through an Sₙ2-like mechanism with inversion of configuration at the anomeric center. The bulky benzoyl group at the C2' position can also provide neighboring group participation, favoring the formation of the 1,2-trans product (β-anomer).Formation of a significant amount of the α-anomer is common, especially with electron-deficient heterocycles. Harsh Lewis acids can lead to side reactions.
Cationic Intermediate Trapping 1-chloro-2,3,5-tri-O-benzoyl-α-D-ribofuranoseAgOTf, AgClO₄α-anomerThe use of a halide donor and a silver salt promotes the formation of a more stable oxocarbenium ion intermediate. The nucleophile can then attack from the less sterically hindered α-face.Requires the preparation of the less stable glycosyl halide. Silver salts can be light-sensitive and expensive.

Expert Insight: The choice of Lewis acid is critical. While stronger Lewis acids like TMSOTf can drive the reaction to completion, they may also lead to a decrease in stereoselectivity by promoting the formation of the thermodynamic product. A careful screening of Lewis acids with varying strengths is advisable to optimize the anomeric ratio.[7]

A Validated Workflow for Stereochemical Assignment

Once the ribosylation reaction is complete, a rigorous validation process is necessary to separate, identify, and quantify the α and β anomers. The following workflow represents a best-practice approach, integrating chromatographic and spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Anomer Separation & Quantification cluster_2 Spectroscopic Characterization cluster_3 Absolute Configuration Confirmation synthesis Ribosylation of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine purification Initial Purification (Silica Gel Chromatography) synthesis->purification hplc Chiral HPLC Separation purification->hplc quantification Quantification of α/β Anomeric Ratio hplc->quantification nmr NMR Spectroscopy (¹H, ¹³C, NOE/ROESY) hplc->nmr ms High-Resolution Mass Spectrometry (HRMS) hplc->ms xray Single Crystal X-ray Crystallography nmr->xray

Figure 1: A comprehensive workflow for the validation of stereoselectivity in the ribosylation of 2,4,5-Trichloropyrrolo[2,1-f][1][2][3]triazine.
Experimental Protocols

Chiral HPLC is the cornerstone for the separation and quantification of nucleoside anomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this purpose.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a similar column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The optimal ratio should be determined empirically through method development. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrrolo[2,1-f][1][2][3]triazine chromophore has strong absorbance (typically around 260-280 nm).

  • Procedure:

    • Dissolve the purified anomeric mixture in the mobile phase.

    • Inject the sample onto the equilibrated chiral column.

    • Run the separation under isocratic conditions.

    • Integrate the peak areas of the separated anomers to determine the α/β ratio.

Trustworthiness Check: The elution order of the anomers should be confirmed by collecting fractions of each peak and subjecting them to further spectroscopic analysis (NMR).

NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for elucidating the relative stereochemistry of the anomers.[8]

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: Dissolve the separated anomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1') are diagnostic. For β-anomers of ribofuranosides, the H-1' signal is typically a singlet or a small doublet, while for α-anomers, it is a doublet with a larger coupling constant (J ≈ 4-7 Hz).[9]

    • ¹³C NMR: The chemical shift of the anomeric carbon (C-1') can also be informative, with the C-1' of the β-anomer usually appearing at a slightly higher field than that of the α-anomer.

    • 1D NOE or 2D NOESY/ROESY: This is the most definitive NMR experiment for anomeric assignment.

      • For the β-anomer: Irradiation of the anomeric proton (H-1') will show an NOE to the H-4' proton, and in some conformations, to the H-2' proton.

      • For the α-anomer: Irradiation of the H-1' proton will typically show a strong NOE to the H-2' proton and a weaker or no NOE to the H-4' proton.

G cluster_beta β-Anomer cluster_alpha α-Anomer H1_beta H-1' H4_beta H-4' H1_beta->H4_beta Strong NOE H2_beta H-2' H1_beta->H2_beta Weak/No NOE H1_alpha H-1' H2_alpha H-2' H1_alpha->H2_alpha Strong NOE H4_alpha H-4' H1_alpha->H4_alpha Weak/No NOE

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

Handling 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine requires a rigorous, chemistry-aware approach to safety. As a critical intermediate in the synthesis of nucleoside analogs and kinase inhibitors, this compound presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine requires a rigorous, chemistry-aware approach to safety. As a critical intermediate in the synthesis of nucleoside analogs and kinase inhibitors, this compound presents unique handling challenges that go beyond standard laboratory safety protocols.

As an application scientist, it is crucial to understand that safety is not just about wearing the right gear—it is about understanding the chemical causality behind the hazards and implementing self-validating systems to neutralize them.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine.

The pyrrolo[2,1-f][1,2,4]triazine core is a fused bicyclic nitrogen heterocycle. The substitution of three highly electronegative chlorine atoms at the 2, 4, and 5 positions draws electron density away from the ring system, making the molecule a highly reactive electrophile[1].

Causality of Hazards:

  • Moisture Reactivity & Corrosivity: Due to its electron-deficient nature, the compound is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). If exposed to ambient moisture or human sweat, the trichloro species can rapidly hydrolyze, releasing corrosive hydrochloric acid (HCl) gas.

  • Skin Sensitization & Toxicity: If the dust contacts unprotected skin, the electrophilic triazine core can covalently bind to nucleophilic residues (such as amines and thiols) in skin proteins. This mechanism leads to severe contact dermatitis, acute irritation, and long-term sensitization[2].

Engineering Controls: The First Line of Defense

Before donning Personal Protective Equipment (PPE), environmental isolation must be validated. Because this compound is typically handled as a fine, dry powder, static charge can cause sudden aerosolization of highly reactive micro-particles.

All handling, weighing, and transfer operations must occur within a certified chemical fume hood. According to the OSHA Laboratory Standard (29 CFR 1910.1450), the fume hood must maintain an average face velocity between 60 and 110 feet per minute (fpm)[3]. This specific velocity range ensures effective containment of the reactive dust without creating turbulent airflows that could scatter the powder into the user's breathing zone[3].

Quantitative PPE Matrix

Standard laboratory attire is insufficient for multi-halogenated heterocycles. The following PPE matrix outlines the required gear and the mechanistic rationale behind each choice, adhering to NIOSH and ASTM permeation standards[4],[5].

PPE CategorySpecificationMechanistic Rationale
Primary Gloves (Inner) 4-mil NitrileProvides a baseline barrier and tactile dexterity for delicate weighing operations.
Secondary Gloves (Outer) 8-mil Nitrile or Butyl RubberPrevents chemical permeation. Must exhibit a breakthrough time of >480 minutes per ASTM F2815 standards[4].
Eye & Face Protection ANSI Z87.1 Splash GogglesForms a seal around the eyes to prevent severe ocular irritation from reactive, airborne dust[2].
Body Protection Tyvek Suit or Chem-Resistant CoatPrevents reactive powder from adhering to woven cotton fabrics, mitigating the risk of delayed skin sensitization.
Respiratory Protection N95/P100 Particulate RespiratorRequired only during spill cleanup or if handling outside a validated fume hood (strictly not recommended)[5].

Operational Workflow: Self-Validating Protocol

Trustworthy safety protocols rely on self-validation—meaning the system inherently checks itself for failure before the operator is put at risk. Follow this step-by-step methodology for handling 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine:

Step 1: System & Integrity Validation

  • Hood Check: Verify the fume hood's continuous monitor displays a face velocity of 60–110 fpm. If the alarm is triggered or the velocity fluctuates by >20%, abort the procedure immediately[3].

  • Glove Check: Perform an air-inflation test on the outer nitrile gloves. Trap air inside the glove, roll the cuff tightly, and submerge it in water to check for micro-punctures before donning.

Step 2: Static-Neutralized Weighing

  • Pass an anti-static ionizer over the weighing boat and spatial tools. Halogenated powders are highly prone to static cling, which can cause sudden, dangerous aerosolization when transferred.

  • Use a static-free, grounded micro-spatula for all transfers.

Step 3: Inert Transfer & Reaction Setup

  • Weigh the compound strictly inside the hood.

  • Because the trichloro-substituents are highly sensitive to ambient moisture, immediately cap the transfer vial and flush the headspace with dry Argon or Nitrogen gas before sealing. This prevents moisture-induced hydrolysis and HCl generation.

Step 4: Doffing & Decontamination

  • Wipe down the balance and hood surface with a slightly damp, mildly alkaline wipe (e.g., 5% sodium bicarbonate solution). The weak base will safely quench and neutralize any trace electrophilic dust via hydrolysis.

  • Remove the outer gloves inside the fume hood to ensure no contaminated dust is pulled into the general laboratory environment.

Workflow Visualization

PPE_Workflow N1 1. Fume Hood Validation (60-110 fpm) N2 2. PPE Donning (Double Glove, Tyvek, Goggles) N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Inert Transfer (Ar/N2 blanket) N3->N4 N5 5. Doffing & Decon N4->N5 N6 6. Halogenated Waste Disposal N5->N6

Workflow for the safe handling, transfer, and disposal of halogenated pyrrolotriazine derivatives.

Emergency Response & Disposal Plans

Spill Response: Do not use water to clean up a primary spill, as this will trigger rapid hydrolysis and the release of toxic HCl gas. Instead, cover the spill with dry sand or a non-combustible, inert absorbent. Sweep the area using non-sparking tools, place the material into a sealed, chemically resistant container, and flush the remaining residue with a weak alkaline solution.

Exposure First Aid: In the event of skin contact, immediately remove contaminated clothing. Do not attempt to neutralize the chemical on the skin. Flush the affected area with copious amounts of water for a minimum of 15 minutes and seek immediate medical attention[2].

Waste Disposal: All contaminated PPE, wipes, and residual chemical must be segregated into clearly labeled "Halogenated Organic Solid Waste" containers. Never mix this waste with acidic or aqueous waste streams, as this can trigger exothermic degradation.

References

  • ChemicalBook - PYRROLO[2,1-F][1,2,4]TRIAZINE-2,4-DIONE Safety D
  • Ambeed - (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)
  • The Lab Depot - Laboratory Standards for Fume Hoods and Biosafety Cabinets (OSHA 29 CFR 1910.1450)
  • ASTM International - New Standard for Chemical Permeation Testing Approved by ASTM Personal Protective Clothing Committee (F2815 / F739)
  • CDC / NIOSH - Recommend

Sources

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